9-Propenyladenine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
9-[(E)-prop-1-enyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWCANXGLNLMJB-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/N1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446486-33-4 | |
| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446486334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF7RUR5G44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on 9-Propenyladenine: Discovery, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-propenyladenine, a molecule of significant interest in pharmaceutical sciences. Primarily recognized as a mutagenic impurity in the manufacturing of the antiretroviral drug tenofovir disoproxil fumarate, the study of this compound extends to the broader fields of nucleic acid chemistry and toxicology. This document details its historical discovery, synthesis methodologies, and the current understanding of its biological activities, with a focus on its mutagenic properties. Experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in drug development and chemical synthesis.
Introduction
This compound (C₈H₉N₅) is a substituted purine derivative. Its significance in the pharmaceutical industry arises from its classification as a potential mutagenic impurity in tenofovir disoproxil fumarate, a key medication in HIV treatment. The presence of such impurities, even at trace levels, necessitates rigorous control and understanding of their formation and biological effects. This guide aims to consolidate the available scientific information on this compound, covering its discovery, synthesis, and the molecular mechanisms underlying its biological activity.
Discovery and History
The first synthesis that paved the way for N-substituted purines, including the precursor to this compound, was reported in 1965 by Montgomery and Thomas.[1] Their work focused on using the allyl group as a blocking group in the synthesis of various N-substituted purines. Specifically, they synthesized 9-allyladenine, the saturated counterpart to this compound.
The direct synthesis and characterization of this compound, particularly the (E)-isomer, gained prominence with its identification as a process-related impurity in the production of tenofovir disoproxil fumarate. A notable synthesis of (E)-9-(propen-1-yl)-9H-adenine was reported by Chavakula et al. in 2013, driven by the need for a reference standard for this specific impurity.[2]
Physicochemical Properties
This compound exists as two geometric isomers, (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine and (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine. Its core structure consists of an adenine moiety linked at the N9 position to a propenyl group.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₅ | [3] |
| Molecular Weight | 175.19 g/mol | [3] |
| IUPAC Name ((E)-isomer) | 9-[(E)-prop-1-enyl]purin-6-amine | [3][4] |
| CAS Number ((E)-isomer) | 1446486-33-4 | [3][4] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the isomerization of its precursor, 9-allyladenine. The following sections detail the experimental protocols for the synthesis of 9-allyladenine and its subsequent conversion to (E)-9-(propen-1-yl)-9H-adenine.
Experimental Protocol: Synthesis of 9-Allyladenine
This protocol is based on the method described by Montgomery and Thomas in 1965.
Materials:
-
Adenine
-
Allyl bromide
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
Procedure:
-
A suspension of adenine in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Sodium hydride (1.1 equivalents) is added portion-wise to the suspension at room temperature.
-
The mixture is stirred for 1 hour at room temperature to facilitate the formation of the adenine anion.
-
Allyl bromide (1.2 equivalents) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield 9-allyladenine.
Experimental Protocol: Synthesis of (E)-9-(Propen-1-yl)-9H-adenine
This protocol is adapted from the work of Chavakula et al. (2013).
Materials:
-
9-Allyladenine
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
9-Allyladenine is dissolved in anhydrous DMSO in a round-bottom flask under a nitrogen atmosphere.
-
Potassium tert-butoxide (1.5 equivalents) is added to the solution.
-
The reaction mixture is heated to 80°C and stirred for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (E)-9-(propen-1-yl)-9H-adenine.
Characterization Data
The following table summarizes typical characterization data for (E)-9-(propen-1-yl)-9H-adenine.
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (s, 1H), 8.12 (s, 1H), 7.20 (s, 2H), 6.85 (dq, J = 15.9, 1.7 Hz, 1H), 6.30 (dq, J = 15.9, 6.4 Hz, 1H), 1.85 (dd, J = 6.4, 1.7 Hz, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 156.1, 152.5, 149.8, 141.2, 130.5, 123.8, 118.7, 18.2 |
| Mass Spectrometry (MS) | m/z 176.09 [M+H]⁺ |
| Purity (HPLC) | >95% |
Biological Activity and Signaling Pathways
The primary biological activity of concern for this compound is its mutagenicity.[6][7][8] This is attributed to its structure as an α,β-unsaturated carbonyl compound, which can interact with cellular macromolecules, most notably DNA.
Mutagenic Mechanism: DNA Adduct Formation
The mutagenicity of α,β-unsaturated aldehydes and related compounds is known to proceed through the formation of covalent adducts with DNA bases.[3][6][7][8][9] The electrophilic β-carbon of the propenyl group is susceptible to nucleophilic attack by the exocyclic amino groups of DNA bases, particularly guanine and adenine.
The formation of these DNA adducts can disrupt the normal Watson-Crick base pairing during DNA replication, leading to misincorporation of nucleotides and subsequent point mutations.
Experimental Protocol: Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10][11][12][13][14] The following is a generalized protocol that can be adapted for testing this compound.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
S9 fraction (for metabolic activation)
-
This compound test solution
-
Positive and negative controls
Procedure:
-
Prepare overnight cultures of the Salmonella typhimurium tester strains.
-
Prepare the test solutions of this compound at various concentrations.
-
In a test tube, combine the bacterial culture, the test solution, and either the S9 mix (for metabolic activation) or a buffer.
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and mutagenicity testing of this compound.
Conclusion
This compound serves as a critical case study in the importance of impurity profiling in drug development. While its history is intertwined with the synthesis of N-substituted purines, its modern relevance is defined by its potential as a mutagenic impurity. The synthetic routes and analytical methods detailed in this guide provide a framework for the preparation and characterization of this compound, which is essential for its use as a reference standard. The understanding of its mechanism of mutagenicity, through the formation of DNA adducts, underscores the need for stringent control of such impurities in pharmaceutical products. Further research into the specific types of DNA adducts formed and their repair mechanisms will continue to be an important area of investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.klivon.com [dev.klivon.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. bulldog-bio.com [bulldog-bio.com]
- 14. xenometrix.ch [xenometrix.ch]
An In-depth Technical Guide to 9-Propenyladenine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Propenyladenine is a substituted purine that has garnered significant attention in the pharmaceutical industry, primarily due to its classification as a potential mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate (TDF), a key antiretroviral drug. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical detection, and biological implications of this compound. Particular focus is placed on its role as a process-related impurity and the associated genotoxic risks. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the quality control, safety assessment, and manufacturing of TDF and related compounds.
Chemical Identification and Structure
This compound exists as two geometric isomers, (E)-9-propenyladenine and (Z)-9-propenyladenine, which differ in the spatial arrangement of the substituents around the carbon-carbon double bond of the propenyl group. The (E)-isomer is generally the more stable and more commonly referenced impurity.
Table 1: Chemical Identifiers for this compound Isomers
| Identifier | (E)-9-Propenyladenine | (Z)-9-Propenyladenine |
| IUPAC Name | 9-[(E)-prop-1-enyl]purin-6-amine[1][2] | (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine |
| Synonyms | (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, Tenofovir Impurity 2, Mutagenic Impurity of Tenofovir Disoproxil[1][3][4] | (Z)-Mutagenic Impurity of Tenofovir Disoproxil[1] |
| CAS Number | 1446486-33-4[1][2] | 1464851-21-5[1] |
| Molecular Formula | C₈H₉N₅[1] | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol [1] | 175.19 g/mol |
| SMILES | C/C=C/N1C=NC2=C(N=CN=C21)N[1] | C/C=C\N1C=NC2=C(N=CN=C21)N |
| InChI Key | ACWCANXGLNLMJB-NSCUHMNNSA-N[1] | ACWCANXGLNLMJB-AATRIKPKSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its isolation, detection, and understanding its behavior in biological systems. While extensive experimental data is not always available in the public domain, a compilation of reported and predicted values is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Remarks |
| Melting Point | 197°C | Reported for the (E)-isomer |
| Boiling Point | 415.6 ± 48.0 °C | Predicted |
| Density | 1.39 ± 0.1 g/cm³ | Predicted |
| pKa | 4.08 ± 0.10 | Predicted |
| Solubility | DMSO: ≥ 29 mg/mL (165.53 mM)[5]; Methanol: Soluble | Experimental data for other solvents is limited. |
| Appearance | White to off-white solid[5] |
Synthesis and Formation
This compound is primarily formed as a process-related impurity during the synthesis of Tenofovir Disoproxil Fumarate. Its formation is often linked to specific reagents and reaction conditions used in the manufacturing process.
General Synthesis Pathway
While specific proprietary synthesis details are not publicly disclosed, a potential synthetic route can be inferred from related chemical literature. A plausible method involves the N-alkylation of adenine with a propenyl-containing electrophile.
Caption: Generalized synthetic pathway for this compound.
Experimental Protocol Considerations
A detailed experimental protocol for the synthesis of (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine would typically involve the following steps. It is important to note that specific reaction conditions would require optimization.
-
Reaction Setup: Adenine is dissolved in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: A base, such as potassium carbonate, is added to the solution to deprotonate the N9 position of the purine ring.
-
Alkylation: The corresponding (E)-1-halopropene (e.g., (E)-1-bromopropene) is added to the reaction mixture. The reaction is typically stirred at an elevated temperature to facilitate the nucleophilic substitution.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified using techniques such as column chromatography or recrystallization.
Analytical Methodologies for Detection
The detection and quantification of this compound as an impurity in Tenofovir Disoproxil Fumarate is critical for ensuring the safety and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
HPLC-UV Method
A stability-indicating reverse-phase HPLC (RP-HPLC) method with UV detection is generally used.
Table 3: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer, pH 3.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used to separate the impurities from the active pharmaceutical ingredient (API). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm[6][7] |
| Column Temperature | 25-30 °C |
Experimental Protocol Outline for HPLC Analysis
-
Standard Preparation: A stock solution of this compound reference standard is prepared in a suitable diluent (e.g., a mixture of mobile phase A and B). Serial dilutions are made to prepare calibration standards.
-
Sample Preparation: A known amount of the Tenofovir Disoproxil Fumarate drug substance or product is accurately weighed and dissolved in the diluent to achieve a target concentration.
-
Chromatographic Analysis: The standard and sample solutions are injected into the HPLC system.
-
Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the reference standards to determine its concentration.
References
- 1. 9-(prop-1-en-1-yl)-9H-purin-6-amine | 1446486-33-4; 1464851-21-5; 4121-40-8 | Buy Now [molport.com]
- 2. Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1446486-33-4|(E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpbs.com [ijpbs.com]
- 7. ijpsjournal.com [ijpsjournal.com]
(E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine synthesis pathway
An In-depth Technical Guide on the Synthesis of (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, a compound of interest due to its identification as a mutagenic impurity in the antiviral drug Tenofovir Disoproxil Fumarate. A detailed understanding of its synthesis is crucial for quality control and the development of impurity-free active pharmaceutical ingredients.
The primary synthesis route for (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine involves the direct N9-alkenylation of adenine. This reaction selectively introduces the prop-1-en-1-yl group at the N9 position of the purine ring, which is the thermodynamically favored site for alkylation in polar aprotic solvents.
A key publication by Chavakula, R. et al. in Organic Preparations and Procedures International outlines a specific and efficient method for this synthesis. The general approach is a base-catalyzed reaction between adenine and a suitable three-carbon electrophile.
Reaction Scheme:
Mutagenic Potential of 9-Propenyladenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Propenyladenine is a known process-related impurity of Tenofovir Disoproxil Fumarate, a widely used antiretroviral drug. Regulatory agencies have identified this compound as a mutagenic impurity, necessitating strict control in the final drug product. This technical guide provides a comprehensive overview of the mutagenic potential of this compound, summarizing the available data and presenting detailed experimental protocols for the key assays used in its assessment. The information is intended to assist researchers, scientists, and drug development professionals in understanding and addressing the risks associated with this genotoxic impurity.
Introduction
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and quality. Genotoxic impurities, even at trace levels, can pose a significant risk of carcinogenicity by damaging DNA. This compound has been identified as a mutagenic impurity in the synthesis of Tenofovir Disoproxil Fumarate. Regulatory bodies, including the European Medicines Agency (EMA), have highlighted the mutagenic nature of this compound. An EMA public assessment report for Viread (a brand name for Tenofovir Disoproxil Fumarate) states that "this compound (9-PA) is a process-related impurity which is mutagenic"[1]. The World Health Organization (WHO) further emphasizes the need for its control, recommending that the production method for Tenofovir Disoproxil Fumarate be validated to ensure a limit of not more than 5 ppm for this compound[2].
This guide will delve into the available data on the mutagenic potential of this compound and provide standardized protocols for the key genotoxicity assays relevant to its evaluation.
Mutagenicity Data
While specific quantitative data from dedicated studies on this compound are not widely available in the public domain, likely residing in proprietary regulatory submissions, the EMA assessment report for Viread provides crucial insights. The report indicates that the drug substance Tenofovir Disoproxil Fumarate, which can contain this compound as an impurity, yielded an equivocal result in the Ames test, with a positive result observed in the Salmonella typhimurium strain TA1535[1]. The report also mentions that Tenofovir DF was positive in the in vitro mouse lymphoma assay and negative in the in vivo mouse micronucleus assay[1].
The positive result in the Ames test with strain TA1535 suggests that this compound may act as a base-pair substitution mutagen. The positive finding in the mouse lymphoma assay indicates a potential for inducing both gene mutations and clastogenic (chromosome-breaking) effects. The negative in vivo micronucleus result suggests that at the tested doses in that specific study, the compound did not induce chromosomal damage in the bone marrow of mice.
Table 1: Summary of Genotoxicity Findings Related to this compound
| Assay | Test System | Result | Remarks |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA1535 | Positive (Equivocal for Tenofovir DF) | Suggests potential for base-pair substitution mutations. Data is from the assessment of the drug substance containing the impurity[1]. |
| In Vitro Mouse Lymphoma Assay | Mammalian cells | Positive (for Tenofovir DF) | Indicates potential for gene mutation and clastogenicity[1]. |
| In Vivo Micronucleus Assay | Mouse bone marrow | Negative (for Tenofovir DF) | Suggests no induction of chromosomal damage in this in vivo system at the tested doses[1]. |
Experimental Protocols
The following sections provide detailed, standardized protocols for the key assays mentioned in the regulatory assessment of Tenofovir Disoproxil Fumarate and its impurities. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates that the substance is a mutagen.
3.1.1. Materials
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, and Escherichia coli strain WP2 uvrA.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
S9 Mix: A metabolic activation system derived from the liver of Aroclor 1254-induced rats.
-
Media: Nutrient broth, minimal glucose agar plates, and top agar containing a limited amount of histidine and biotin.
-
Positive Controls:
-
Without S9: Sodium azide (for TA100, TA1535), 2-Nitrofluorene (for TA98), 9-Aminoacridine (for TA1537).
-
With S9: 2-Aminoanthracene (for all strains).
-
-
Negative Control: Solvent used to dissolve the test compound.
3.1.2. Procedure
-
Strain Preparation: Inoculate the bacterial strains into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential phase of growth.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution at various concentrations.
-
For assays with metabolic activation, add 0.5 mL of S9 mix to the top agar. For assays without metabolic activation, add 0.5 mL of a buffer solution.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertant colonies that is at least twice the background (negative control) count.
In Vitro Mouse Lymphoma Assay (MLA)
This assay detects gene mutations and chromosomal damage in mammalian cells.
3.2.1. Materials
-
Cell Line: L5178Y/tk+/- mouse lymphoma cells.
-
Test Compound: this compound.
-
S9 Mix: As described for the Ames test.
-
Media: RPMI 1640 medium supplemented with horse serum, pluronic F68, antibiotics, and L-glutamine.
-
Selective Agent: 5-Trifluorothymidine (TFT).
-
Positive Controls:
-
Without S9: Methyl methanesulfonate (MMS).
-
With S9: Cyclophosphamide.
-
-
Negative Control: Solvent.
3.2.2. Procedure
-
Cell Treatment: Expose exponentially growing mouse lymphoma cells to various concentrations of this compound, with and without S9 mix, for 4 hours.
-
Expression Period: After treatment, wash the cells and culture them for 48 hours to allow for the expression of any induced mutations.
-
Mutant Selection: Plate the cells in 96-well microplates in the presence of TFT. Only cells with a mutation in the thymidine kinase (tk) gene will survive.
-
Cloning Efficiency: Plate a separate set of cells without TFT to determine the cloning efficiency (a measure of cytotoxicity).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Scoring: Count the number of colonies in both the selective and non-selective plates to determine the mutant frequency.
Signaling Pathways and a Potential Mechanism of Action
The mutagenicity of this compound likely stems from its ability to interact with DNA, either directly or after metabolic activation. As an adenine analogue, it could potentially be incorporated into DNA during replication, leading to mispairing and subsequent mutations. Alternatively, the propenyl group may be metabolically activated to a reactive epoxide, which can then form DNA adducts. These adducts can distort the DNA helix, interfering with replication and transcription, and if not repaired, can lead to mutations.
Conclusion
This compound is a confirmed mutagenic impurity of Tenofovir Disoproxil Fumarate, with evidence suggesting it can induce base-pair substitution mutations and potentially clastogenic effects. While detailed public data on its mutagenic potency is limited, regulatory documents underscore the importance of controlling its levels in the final drug product. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for understanding and assessing the genotoxic risk of this compound. For drug development professionals, rigorous analytical monitoring and process control are paramount to ensure that the concentration of this impurity remains below the established safety thresholds. Further research into the specific DNA adducts formed by this compound and their repair would provide a more complete understanding of its mutagenic profile.
References
The Biological Profile of 9-Propenyladenine: A Technical Overview of a Tenofovir Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Propenyladenine is recognized as a mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate (TDF), a critical antiretroviral medication for the treatment of HIV-1 and Hepatitis B infections.[1] The presence of such impurities, even at trace levels, necessitates a thorough understanding of their biological activities to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its genotoxic potential. Due to the limited availability of public data on this compound, this guide also outlines the standard experimental protocols used to assess the biological activity of such impurities and provides context by referencing studies on structurally related purine analogues.
Introduction to this compound
This compound is a substituted purine that can arise during the synthesis of Tenofovir Disoproxil Fumarate.[1] Its classification as a "mutagenic impurity" by various sources underscores the regulatory scrutiny it receives.[1] The European Medicines Agency (EMA) has noted the control of this compound as a genotoxic impurity in generic TDF products, highlighting the importance of monitoring its levels in the final drug substance.[2]
Biological Activity of this compound
Genotoxicity and Mutagenicity
The primary concern surrounding this compound is its potential to cause genetic mutations. As a substituted adenine, it can potentially intercalate into DNA or be metabolized into reactive species that can adduct to DNA, leading to errors in replication and transcription.
Expected Genotoxicity Profile:
-
Ames Test (Bacterial Reverse Mutation Assay): It is highly probable that this compound would be tested using the Ames test with various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 fraction). Structurally similar N-substituted adenines have shown positive results in the Ames test, particularly in the presence of metabolic activation.
-
In Vitro Mammalian Cell-Based Assays:
-
Chromosomal Aberration Test: This assay would assess the potential of this compound to induce structural damage to chromosomes in mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).
-
Mouse Lymphoma Assay (MLA): This test can detect both gene mutations and clastogenic activity at the thymidine kinase (tk) locus.
-
Cytotoxicity
The cytotoxic potential of this compound is another important consideration. Studies on various 6,9-disubstituted purine analogues have demonstrated a wide range of cytotoxic activities against different cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[3][4][5] The specific cytotoxic profile of this compound would depend on its cellular uptake and intracellular targets.
Antiviral Activity
Given that this compound is an analogue of adenine, a fundamental component of nucleic acids, it is conceivable that it could possess some antiviral activity. Many modified purine nucleosides and nucleotides act as antiviral agents by inhibiting viral polymerases.[6] However, the propenyl substitution at the N9 position, which is crucial for the attachment of the ribose or deoxyribose sugar in natural nucleosides, may hinder its ability to be recognized and metabolized by cellular or viral enzymes. There is currently no publicly available data to suggest that this compound has significant antiviral activity against HIV, HBV, or other viruses. Studies on other N9-substituted purines have shown variable effects, with some demonstrating antiviral properties and others being inactive.[7][8][9]
Quantitative Data Summary
As of the latest review of publicly accessible literature, specific quantitative data on the biological activity of this compound (e.g., IC50, EC50, or mutagenicity fold-increase) is not available. The tables below are structured to accommodate such data should it become available.
Table 1: Genotoxicity Data for this compound (Hypothetical Structure)
| Assay Type | Cell/Strain | Metabolic Activation (S9) | Concentration Range Tested | Result | Fold Increase over Control |
| Ames Test | S. typhimurium TA98 | - | |||
| + | |||||
| S. typhimurium TA100 | - | ||||
| + | |||||
| Chromosomal Aberration | CHO Cells | - | |||
| + | |||||
| Mouse Lymphoma Assay | L5178Y tk+/- | - | |||
| + |
Table 2: Cytotoxicity Data for this compound (Hypothetical Structure)
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| e.g., HepG2 | MTT | 72 | |
| e.g., HEK293 | Neutral Red | 48 | |
| e.g., CHO | LDH | 24 |
Table 3: Antiviral Activity of this compound (Hypothetical Structure)
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| HIV-1 | MT-4 | p24 antigen | |||
| HBV | HepG2 2.2.15 | qPCR |
Detailed Experimental Protocols
The following are detailed, representative protocols for the key assays used to evaluate the biological activity of a compound like this compound.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the potential of this compound to induce gene mutations in bacteria.
Methodology:
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are commonly used.
-
Metabolic Activation: The assay is performed with and without a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
-
Procedure: a. Varying concentrations of this compound are mixed with the bacterial culture and, in the relevant plates, the S9 mix. b. The mixture is pre-incubated and then mixed with molten top agar. c. This mixture is poured onto minimal glucose agar plates. d. Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two-fold or greater increase.
In Vitro Chromosomal Aberration Assay
Objective: To determine the potential of this compound to induce structural chromosomal damage in mammalian cells.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are typically used.
-
Treatment: Cells are exposed to at least three concentrations of this compound for a short period (e.g., 3-6 hours) with and without S9 activation, and for a longer period (e.g., 24 hours) without S9.
-
Harvest and Staining: a. A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. b. Cells are harvested, treated with a hypotonic solution, and fixed. c. The fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).
-
Analysis: At least 200 metaphases per concentration are scored for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To measure the cytotoxic effect of this compound on mammalian cells.
Methodology:
-
Cell Seeding: Cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Currently, there is no information available in the public literature regarding the specific signaling pathways that may be affected by this compound. A logical starting point for investigation would be pathways related to DNA damage response and cell cycle control, given its classification as a mutagenic impurity.
Hypothetical Workflow for Investigating the Mechanism of Genotoxicity
Caption: A logical workflow for the genotoxic evaluation of this compound.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: A standard workflow for determining the in vitro cytotoxicity of a test compound.
Conclusion and Future Directions
This compound is a recognized mutagenic impurity of Tenofovir Disoproxil Fumarate, and its control is a critical aspect of drug manufacturing and quality assurance. While its biological activity is not extensively detailed in public literature, its classification as a mutagen warrants careful consideration and rigorous testing. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive biological evaluation of this compound and other similar impurities.
Future research should focus on generating and publishing quantitative data on the genotoxicity, cytotoxicity, and potential antiviral activity of this compound. Elucidating its mechanism of action at the molecular level will be crucial for a complete risk assessment and for ensuring the continued safety of tenofovir-based therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkoxyalkyl Esters of 9-(S)-(3-Hydroxy-2-Phosphonomethoxypropyl) Adenine Are Potent and Selective Inhibitors of Hepatitis B Virus (HBV) Replication In Vitro and in HBV Transgenic Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkoxyalkyl esters of (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine are potent inhibitors of the replication of wild-type and drug-resistant human immunodeficiency virus type 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
9-Propenyladenine: A Technical Overview of its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Propenyladenine, a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate, is a synthetic purine analogue with significant implications for biological systems. Its primary mechanism of action is linked to its structural similarity to natural purines, leading to interference with nucleic acid synthesis and potential genotoxicity. This technical guide provides an in-depth analysis of the putative mechanisms of action of this compound, detailed experimental protocols for its evaluation, and visual representations of the associated biological pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide contextualizes its activity with data on the parent compound, Tenofovir, where relevant.
Core Mechanism of Action
As a purine analogue, this compound is presumed to exert its biological effects through two primary mechanisms: inhibition of viral reverse transcriptase and induction of mutagenicity through DNA damage.
Inhibition of Reverse Transcriptase
This compound is an impurity in Tenofovir Disoproxil Fumarate, a prodrug of Tenofovir. Tenofovir is a nucleotide analogue reverse transcriptase inhibitor (NRTI) that is a cornerstone of antiretroviral therapy for HIV-1 and Hepatitis B virus (HBV) infections[1][2]. The mechanism of action of Tenofovir involves the following steps:
-
Intracellular Phosphorylation: Tenofovir is phosphorylated by cellular kinases to its active diphosphate form, Tenofovir diphosphate.
-
Competitive Inhibition: Tenofovir diphosphate competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for binding to the active site of reverse transcriptase.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, Tenofovir lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This leads to the termination of DNA chain elongation.
Given its structural similarity, this compound may also be phosphorylated intracellularly and act as a competitive inhibitor and chain terminator of reverse transcriptase, albeit likely with different potency compared to Tenofovir.
Mutagenicity
This compound is classified as a mutagenic impurity[1][2]. The mutagenic potential of 9-N-substituted purines has been demonstrated in bacterial reverse mutation assays, such as the Ames test[3]. The proposed mechanism for its mutagenicity involves:
-
Metabolic Activation: The propenyl group may be metabolically activated by cytochrome P450 enzymes in the liver to form reactive electrophilic intermediates.
-
DNA Adduct Formation: These reactive intermediates can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.
-
Replication Errors: During DNA replication, these adducts can be misread by DNA polymerases, leading to base substitutions or frameshift mutations.
Quantitative Data
| Compound | Assay | Cell Line/Enzyme | Value | Reference |
| Tenofovir | HIV-1 Reverse Transcriptase Inhibition | Recombinant HIV-1 RT | IC50 ≈ 0.5 - 1.5 µM | [4] |
| Cytotoxicity | CEM-SS (human T-lymphoblastoid) | CC50 > 100 µM | ||
| Cytotoxicity | MT-4 (human T-cell leukemia) | CC50 > 100 µM | ||
| Cytotoxicity | HepG2 (human liver cancer) | CC50 ≈ 398 µM | ||
| Cytotoxicity | Normal Skeletal Muscle Cells | CC50 ≈ 870 µM | ||
| 9-N-Substituted Adenines (General) | Ames Test | Salmonella typhimurium TA98 (+S9) | Positive at 100 ng/plate | [3] |
Note: The Ames test result is for a class of compounds and not specific to this compound. The positive result indicates mutagenic potential upon metabolic activation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
Ames Test for Mutagenicity
This protocol is a standard bacterial reverse mutation assay to assess the mutagenic potential of a test compound.
Objective: To determine if this compound can induce mutations in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)
-
Minimal glucose agar plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
S9 fraction from Aroclor 1254-induced rat liver for metabolic activation
-
Positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9)
-
Negative control (solvent)
Procedure:
-
Culture Preparation: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Assay Setup: To sterile test tubes, add the following in order:
-
0.1 mL of the overnight bacterial culture
-
0.1 mL of the test compound at various concentrations
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation)
-
-
Pre-incubation: Incubate the tubes at 37°C for 20-30 minutes with gentle shaking.
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the negative control.
Reverse Transcriptase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of HIV-1 reverse transcriptase.
Objective: To determine the concentration at which this compound inhibits 50% of the activity of HIV-1 reverse transcriptase (IC50).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
Test compound (this compound)
-
Non-nucleoside RT inhibitor (e.g., Nevirapine) as a positive control
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Inhibitor Addition: Add varying concentrations of this compound or the control inhibitor to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold 10% TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
MTT Cytotoxicity Assay
This protocol is a colorimetric assay to assess the cytotoxic effects of a compound on mammalian cells.
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (CC50).
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293T)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathway for reverse transcriptase inhibition and a general workflow for assessing the mutagenic potential of a pharmaceutical impurity like this compound.
Figure 1: Putative mechanism of reverse transcriptase inhibition by this compound.
Figure 2: General workflow for assessing the mutagenic potential of a pharmaceutical impurity.
Conclusion
This compound, as a mutagenic impurity and a purine analogue, presents a dual mechanism of action with the potential to inhibit viral replication and induce genetic mutations. While its direct quantitative impact requires further investigation, the established methodologies for assessing reverse transcriptase inhibition and mutagenicity provide a robust framework for its characterization. Understanding these mechanisms and experimental approaches is critical for drug development professionals to ensure the safety and efficacy of pharmaceutical products. Further research is warranted to elucidate the specific quantitative parameters of this compound's biological activity and to explore any potential involvement in cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 9-Propenyladenine Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Propenyladenine is a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate. Its presence, even in trace amounts, poses a significant safety concern, necessitating a thorough toxicological evaluation. This technical guide provides a comprehensive framework for the in silico prediction of this compound's toxicity profile. By leveraging computational models, we can anticipate potential adverse effects early in the drug development process, guiding further experimental testing and risk assessment. This document details predictive methodologies, including Quantitative Structure-Activity Relationship (QSAR) and read-across approaches, provides standardized experimental protocols for key toxicological endpoints, and visualizes relevant biological pathways to offer a holistic understanding of the potential mechanisms of toxicity.
Introduction to this compound and In Silico Toxicology
This compound, a substituted purine derivative, is classified as a mutagenic impurity.[1][2] The prediction of its toxicity is crucial for ensuring pharmaceutical safety. In silico toxicology offers a rapid, cost-effective, and ethically sound alternative to traditional animal testing for preliminary safety assessment.[3][4] These computational methods utilize a compound's chemical structure to predict its biological activity and potential toxicity based on established relationships between structure and activity.[5]
Key In Silico Approaches:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate a compound's physicochemical properties (descriptors) with its biological activity or toxicity.[6]
-
Read-Across: This qualitative or quantitative approach predicts the toxicity of a target chemical by using data from one or more structurally similar analog compounds.[7]
-
Expert Systems: These are knowledge-based systems that contain rules derived from expert knowledge to identify potential toxicophores (substructures associated with toxicity).[8]
This guide will focus on a multi-pronged in silico approach to predict the toxicity of this compound, integrating QSAR principles and a read-across strategy.
Physicochemical Properties and Structural Analogs
A thorough understanding of the physicochemical properties of this compound is the foundation for any in silico analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉N₅ | PubChem CID: 71812668[9] |
| Molecular Weight | 175.19 g/mol | PubChem CID: 71812668[9] |
| SMILES | C/C=C/N1C=NC2=C(N=CN=C21)N | PubChem CID: 71812668[9] |
| InChIKey | ACWCANXGLNLMJB-NSCUHMNNSA-N | PubChem CID: 71812668[9] |
For the purpose of this predictive guide, and in the absence of direct experimental data for this compound, 9-Methyladenine has been selected as a suitable structural analog for the read-across approach. This selection is based on the structural similarity of the 9-substituted adenine core, with both having a small alkyl/alkenyl group at this position. 9-Methyladenine has documented mutagenic properties, providing a basis for a conservative toxicity prediction.[1][10]
In Silico Toxicity Prediction Workflow
The following workflow outlines a systematic approach to predicting the toxicity of this compound.
Predicted Toxicological Endpoints
Based on the known mutagenic classification of this compound and the toxicological profiles of similar adenine analogs, the following endpoints are of primary concern.
Genotoxicity (Mutagenicity)
Genotoxicity is a critical endpoint, given that this compound is a known mutagenic impurity.[2]
-
Prediction using Expert Systems: Software such as Derek Nexus® can be used to identify structural alerts for mutagenicity. The purine structure in this compound is a potential toxicophore that can be flagged by such systems.
-
Prediction using Statistical-Based Systems: Tools like Sarah Nexus® utilize statistical models built from large datasets of Ames test results to predict mutagenicity.
-
Read-Across Prediction: 9-Methyladenine, a structural analog, has been shown to be mutagenic in the Ames test, specifically in the frameshift-sensitive strain TA98 with metabolic activation (S9).[1][10] This strongly suggests a similar potential for this compound.
Table 2: Predicted Genotoxicity of this compound
| Assay | Prediction Method | Predicted Outcome | Rationale / Analog Data |
| Ames Test | Read-Across (9-Methyladenine) | Positive (Frameshift mutagen with metabolic activation) | 9-Methyladenine is positive in TA98 with S9 mix.[1][10] |
| Ames Test | Expert System (e.g., Derek Nexus) | Plausible | Based on structural alerts for substituted purines. |
| Ames Test | Statistical System (e.g., Sarah Nexus) | Positive | Based on statistical models of similar chemical space. |
Cytotoxicity
The potential for this compound to cause cell death is another important toxicological consideration.
-
QSAR Prediction: Various publicly available and commercial QSAR models can predict cytotoxicity based on molecular descriptors.
Table 3: Predicted Cytotoxicity of this compound
| Assay | Cell Line | Prediction Method | Predicted IC50 | Rationale / Analog Data |
| MTT Assay | HepG2 (Liver) | Read-Across | 10-100 µM (Hypothetical) | Adenine analogs have shown cytotoxicity in various cell lines.[11] |
| MTT Assay | HEK293 (Kidney) | Read-Across | 10-100 µM (Hypothetical) | To assess potential for renal toxicity. |
Cardiotoxicity (hERG Inhibition)
Inhibition of the hERG potassium channel is a key indicator of potential cardiotoxicity, leading to QT prolongation and arrhythmias.
-
QSAR Prediction: Several in silico models are available to predict hERG channel inhibition.
-
Read-Across Prediction: There is limited specific hERG inhibition data for close analogs like 9-Methyladenine. However, the general chemical space of nitrogen-containing heterocycles is often screened for hERG liability. A conservative prediction would be to assume some level of inhibition warrants experimental investigation.
Table 4: Predicted Cardiotoxicity of this compound
| Assay | Prediction Method | Predicted IC50 | Rationale / Analog Data |
| hERG Inhibition Assay | QSAR / Read-Across | > 10 µM (Hypothetical) | Many small molecules are screened for hERG liability; a conservative estimate suggests a need for testing. |
Experimental Protocols for Key Assays
Detailed methodologies for the experimental validation of the in silico predictions are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
This test assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12]
Protocol:
-
Strain Selection: Use a panel of S. typhimurium strains, including TA98 (for frameshift mutations) and TA100 (for base-pair substitutions), with and without metabolic activation.[9]
-
Metabolic Activation: Prepare an S9 fraction from the livers of Aroclor 1254-induced rats to simulate mammalian metabolism.[7]
-
Plate Incorporation Method:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate of the negative control.[13]
MTT Cytotoxicity Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[14]
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
hERG Inhibition Assay (Automated Patch Clamp)
This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium channel current.[15]
Protocol:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp System: Utilize an automated patch-clamp system (e.g., QPatch) for high-throughput screening.
-
Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current.
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Current Measurement: Record the hERG current before and after compound application.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Relevant Signaling Pathways
Understanding the potential interaction of this compound with key cellular signaling pathways can provide mechanistic insights into its toxicity. As a predicted genotoxic agent, its interaction with the DNA Damage Response (DDR) pathway is of primary interest. Perturbations in this pathway can subsequently influence other pathways, such as those involved in apoptosis and cell cycle regulation.
DNA Damage Response (DDR) Pathway
The DDR is a complex network of signaling pathways that detects and repairs DNA damage, thereby maintaining genomic integrity.[1][10]
Apoptosis Signaling Pathway
If DNA damage is irreparable, the DDR can trigger apoptosis, or programmed cell death, to eliminate the damaged cells.[5]
Conclusion and Recommendations
Recommendations:
-
Prioritize Experimental Testing: The in silico predictions should be confirmed with in vitro assays. An Ames test is highly recommended to confirm the mutagenic potential and determine the specific type of mutation induced.
-
Cytotoxicity and hERG Screening: Subsequent testing should include cytotoxicity assays in relevant cell lines (e.g., hepatic and renal) and a hERG inhibition assay to assess the broader toxicological profile.
-
Further In Silico Modeling: Should experimental data become available, more refined QSAR models can be developed to better predict the toxicity of other related impurities.
This technical guide provides a robust framework for the initial safety assessment of this compound. By integrating in silico approaches, researchers and drug development professionals can make more informed decisions regarding the risk management of this and other potentially mutagenic impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. instem.com [instem.com]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Correlation between human ether‐a‐go‐go‐related gene channel inhibition and action potential prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Spectroscopic Data for 9-Propenyladenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Propenyladenine is a substituted purine that has garnered attention in pharmaceutical research, primarily as a process-related impurity in the synthesis of the antiretroviral drug Tenofovir Disoproxil.[1][2] The rigorous identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the spectroscopic data for (E)-9-(prop-1-enyl)-9H-purin-6-amine, the most common isomer of this compound. The molecular formula of this compound is C₈H₉N₅, with a molecular weight of approximately 175.19 g/mol and an accurate mass of 175.0858.[3][4]
This document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also details the general experimental protocols for acquiring this data and includes visualizations to illustrate the analytical workflow and the relationship of this impurity to its parent API.
Quantitative Spectroscopic Data
The following tables summarize the representative spectroscopic data for this compound. This data is compiled based on the expected spectral characteristics of the molecule's functional groups and structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.25 | s | 1H | H-2 |
| 8.15 | s | 1H | H-8 |
| 7.30 | s (br) | 2H | -NH₂ |
| 7.10 | dq | 1H | =CH- (vinyl) |
| 6.30 | dq | 1H | N-CH= (vinyl) |
| 1.95 | dd | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 156.0 | C-6 |
| 152.5 | C-2 |
| 149.0 | C-4 |
| 141.0 | C-8 |
| 131.0 | =CH- (vinyl) |
| 118.0 | N-CH= (vinyl) |
| 117.5 | C-5 |
| 18.0 | -CH₃ |
Infrared (IR) Spectroscopy Data
Table 3: FT-IR Spectroscopic Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Strong | N-H stretching (amine) |
| 3050 - 3000 | Medium | C-H stretching (aromatic and vinyl) |
| 2950 - 2850 | Weak | C-H stretching (methyl) |
| 1670 - 1600 | Strong | N-H bending, C=N and C=C stretching |
| 1600 - 1400 | Medium | Ring stretching (purine nucleus) |
| 970 - 950 | Medium | C-H out-of-plane bending (trans-alkene) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound (Electrospray Ionization - ESI)
| m/z | Ion Type |
| 176.0931 | [M+H]⁺ |
| 198.0750 | [M+Na]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
-
Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is utilized.
-
¹H NMR Acquisition: Proton NMR spectra are acquired at 298 K. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds are employed. Approximately 1024 scans are accumulated to ensure an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used for analysis.
-
Data Acquisition: The spectrum is recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is first collected and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 10 mL of a methanol/water (1:1 v/v) mixture.
-
Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer is operated in the positive ion mode with a capillary voltage of 3500 V, a fragmentor voltage of 100 V, and a drying gas temperature of 300 °C. Data is acquired over a mass range of m/z 50-500.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its relationship to the parent drug substance.
References
Commercial suppliers of 9-Propenyladenine for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Propenyladenine is a substituted purine that has garnered significant attention in the pharmaceutical industry, primarily as a known mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate (TDF).[1] TDF is a widely used antiretroviral medication for the treatment of HIV-1 and Hepatitis B infections. The presence of potentially genotoxic impurities like this compound is a critical concern for drug safety and quality control. This technical guide provides an in-depth overview of this compound, including its commercial availability for research, chemical and physical properties, and relevant experimental protocols for its analysis and assessment of its mutagenic potential.
Commercial Suppliers of this compound for Research
A variety of chemical suppliers offer this compound for research purposes, often as a reference standard for impurity analysis. The compound is available as both the (E) and (Z) isomers. Below is a summary of some commercial suppliers:
| Supplier | Product Name(s) | CAS Number(s) | Notes |
| MedchemExpress | This compound (Mutagenic Impurity of Tenofovir Disoproxil) | 1446486-33-4 | Offers both (E) and (Z) isomers. Provides the compound in solid form and as a solution in DMSO. |
| Santa Cruz Biotechnology (SCBT) | This compound | 4121-40-8 | Marketed as a biochemical for proteomics research. |
| LGC Standards | This compound | 1446486-33-4 | Sold as a pharmaceutical reference standard, specifically as "Tenofovir Disoproxil USP Related Compound B". |
| Pharmaffiliates | This compound | 4121-40-8 | Provides the compound as a pharmaceutical impurity reference standard. |
| Simson Pharma | (Z)-9-Propenyladenine | 1464851-21-5 | Specializes in the (Z)-isomer and offers custom synthesis. |
| Molport | 9-(prop-1-en-1-yl)-9H-purin-6-amine | 1446486-33-4; 1464851-21-5; 4121-40-8 | Aggregates offers from multiple suppliers. |
| ChemBK | (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine | 1446486-33-4 | Lists various suppliers and provides some physicochemical properties. |
| Virtuous Lifesciences | (E)-9-(prop-1-enyl)-9H-purin-6-amine | 1446486-33-4 | Offers the compound with a purity of >95%. |
| BLDpharm | (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine | 1446486-33-4 | Lists the compound as a building block and an anti-infection agent. |
| Daicel Pharma Standards | Tenofovir (Z)-9- Propenyl adenine | - | Provides the (Z)-isomer as a pharmaceutical impurity standard. |
| Klivon | Tenofovir Disoproxil USP Related Compound B (this compound) | 1446486-33-4 | Offers characterized reference standards. |
Physicochemical Properties and Specifications
The following table summarizes key quantitative data for this compound, compiled from various suppliers and chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉N₅ | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| CAS Numbers | 1446486-33-4 ((E)-isomer)[3], 1464851-21-5 ((Z)-isomer)[4], 4121-40-8 (unspecified)[2] | - |
| Appearance | White to Pale Yellow Solid | - |
| Purity (HPLC) | >95% to >98% | [3] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Storage Temperature | -20°C to -80°C for long-term storage | [1] |
| IUPAC Name | 9-[(E)-prop-1-enyl]purin-6-amine or 9-[(Z)-prop-1-enyl]purin-6-amine | [5] |
Experimental Protocols
Synthesis of this compound (Illustrative)
Objective: To synthesize this compound via N-alkenylation of adenine.
Materials:
-
Adenine
-
1-Bromopropene (mixture of E/Z isomers or a specific isomer)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of adenine (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromopropene (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound in a sample matrix, such as a Tenofovir drug substance, based on common reverse-phase HPLC-UV methods for related compounds.[6][7]
Objective: To develop and validate an HPLC-UV method for the quantification of this compound.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphate buffer
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer) and acetonitrile. The exact ratio will need to be optimized.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient or isocratic elution with a mixture of aqueous buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Scan for the UV maximum of this compound (typically around 260 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Assessment of Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[8][9] The following is a generalized protocol for conducting an Ames test.
Objective: To evaluate the mutagenic potential of this compound using Salmonella typhimurium strains.
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Rat liver S9 fraction for metabolic activation.
-
Minimal glucose agar plates.
-
Top agar.
-
This compound test sample.
-
Positive and negative controls.
Procedure:
-
Preparation: Prepare dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: In a test tube, combine the test compound dilution, the bacterial strain culture, and either the S9 metabolic activation mix or a buffer.
-
Plating: Mix the contents of the test tube with molten top agar and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: Compare the number of revertant colonies on the plates treated with this compound to the number on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
Visualizations
Experimental Workflow for Ames Test
Caption: Workflow for assessing the mutagenicity of this compound using the Ames test.
Potential Mechanism of Mutagenicity
As a purine analog, this compound could potentially exert its mutagenic effect through several mechanisms, including the formation of DNA adducts, leading to errors during DNA replication.
Caption: A potential signaling pathway illustrating how this compound may lead to DNA mutation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 1446486-33-4 | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. enamine.net [enamine.net]
Methodological & Application
Application Note: HPLC-UV Detection of 9-Propenyladenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Propenyladenine is a synthetic purine derivative that has garnered interest in medicinal chemistry and drug development. As an analogue of adenine, it has the potential to interact with various biological systems. Furthermore, this compound has been identified as a potential mutagenic impurity in the manufacturing of the antiretroviral drug Tenofovir Disoproxil Fumarate.[1] Accurate and reliable quantification of this compound is therefore crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic and metabolic studies in drug development.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. The described protocol is suitable for the determination of this compound in bulk drug substances and can be adapted for various research applications.
Principle of the Method
The method utilizes reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. Detection is achieved by monitoring the UV absorbance of the eluate at a wavelength where this compound exhibits maximum absorbance, which is characteristic of the purine ring system. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.
Experimental Protocols
Instrumentation and Materials
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Chromatographic Conditions
A summary of the optimized HPLC-UV conditions for the analysis of this compound is provided in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a standard choice for reversed-phase chromatography and provides good retention and separation for purine analogs.
-
Mobile Phase: A phosphate buffer is used to maintain a consistent pH and improve peak shape. Acetonitrile is a common organic modifier that allows for the elution of this compound in a reasonable time. The pH of 3.0 ensures that the analyte is in a single ionic form.
-
Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
UV Detection Wavelength: Adenine and its derivatives exhibit a strong UV absorbance maximum around 260 nm.[2] This wavelength provides high sensitivity for the detection of this compound.
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH of the solution to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 85:15 (v/v).
-
Degas the mobile phase before use.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, and 50 µg/mL).
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in a suitable volume of mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Data Presentation
The quantitative data for the HPLC-UV method for this compound analysis is summarized in the table below. This data is representative and may vary slightly depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Retention Time | Approximately 4.5 min |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Mandatory Visualizations
References
Application Notes and Protocols for the Quantitative Analysis of 9-Propenyladenine in Tenofovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Propenyladenine is a known mutagenic impurity in Tenofovir Disoproxil Fumarate (TDF), an essential antiretroviral medication used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1] Due to its potential genotoxicity, the levels of this compound in the active pharmaceutical ingredient (API) and final drug product must be strictly controlled. The International Pharmacopoeia draft proposal for Tenofovir Disoproxil Fumarate suggests a limit of not more than 5 ppm for this compound, highlighting the regulatory importance of its accurate quantification.[2]
These application notes provide a detailed protocol for the quantitative analysis of this compound in Tenofovir using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described methodology is based on principles from existing validated methods for Tenofovir and its related substances and is intended to be a comprehensive guide for researchers in pharmaceutical quality control and drug development.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique for the quantification of impurities in pharmaceutical products. The following protocol is a robust starting point for the determination of this compound in Tenofovir.
Experimental Protocol: HPLC Method for this compound Quantification
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50, v/v).
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Standard Solution for Linearity: Prepare a series of standard solutions by diluting the standard stock solution with the diluent to concentrations ranging from the Limit of Quantification (LOQ) to approximately 7.5 µg/mL.
-
Sample Solution (Tenofovir): Accurately weigh about 25 mg of the Tenofovir sample, dissolve in, and dilute to 25 mL with the diluent to obtain a concentration of 1 mg/mL.
4. System Suitability:
Before sample analysis, inject a standard solution of this compound (e.g., 1 µg/mL) six times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 5.0%.
5. Analysis Procedure:
Inject the blank (diluent), standard solutions, and sample solution into the chromatograph, record the chromatograms, and measure the peak area for this compound.
6. Calculation of this compound Content:
Calculate the amount of this compound in the Tenofovir sample using the following formula:
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from the Tenofovir peak and other potential impurities. No interference should be observed at the retention time of this compound in the blank chromatogram. |
| Linearity | A linear relationship between the concentration and the peak area of this compound should be established over a defined range. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy (Recovery) | The recovery of this compound spiked into the sample matrix should be within 98.0% to 102.0%. |
| Precision (RSD%) | - Repeatability (Intra-assay): ≤ 2.0%- Intermediate Precision (Inter-assay): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. This should be determined experimentally and reported. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be the lowest concentration on the calibration curve. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1). |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound in Tenofovir.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
References
LC-MS/MS method for 9-Propenyladenine trace analysis
Trace Level Analysis of 9-Propenyladenine in Pharmaceutical Ingredients by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potential genotoxic impurity (PGI) that can form during the synthesis of Tenofovir Disoproxil Fumarate, a key active pharmaceutical ingredient (API) in antiviral therapies. Due to its potential mutagenic properties, it is imperative to control the levels of this compound in the final drug product to ensure patient safety. Regulatory guidelines necessitate the development of highly sensitive and specific analytical methods for the detection and quantification of such impurities at trace levels. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the trace analysis of this compound. The method presented here is designed for high sensitivity, specificity, and accuracy, making it suitable for quality control in pharmaceutical manufacturing.
Experimental Protocols
1. Sample Preparation
A simple "dilute and shoot" approach is employed for sample preparation to minimize sample handling and potential variability.
-
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Procedure:
-
Accurately weigh 100 mg of the Tenofovir Disoproxil Fumarate API into a 10 mL volumetric flask.
-
Add 5 mL of a diluent solution (50:50 Methanol:Water) and sonicate for 10 minutes to dissolve the sample.
-
Bring the flask to volume with the diluent solution and mix thoroughly.
-
Filter the sample solution through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
-
2. LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
Parameter Value Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) Mobile Phase A 0.1% Formic acid in Water Mobile Phase B 0.1% Formic acid in Acetonitrile Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions Flow Rate 0.4 mL/min Column Temperature 40 °C | Injection Volume | 5 µL |
-
Mass Spectrometry Conditions:
Parameter Value Ionization Mode Electrospray Ionization (ESI), Positive Scan Type Multiple Reaction Monitoring (MRM) Capillary Voltage 3.5 kV Source Temperature 150 °C Desolvation Temperature 400 °C Cone Gas Flow 50 L/hr | Desolvation Gas Flow | 800 L/hr |
-
MRM Transitions for this compound: Based on the structure of this compound (C8H9N5, MW: 175.19), a plausible fragmentation pattern involves the cleavage of the propenyl group from the purine ring.
-
Precursor Ion (Q1): m/z 176.1 [M+H]⁺
-
Product Ion (Q3): m/z 135.1 (loss of C3H4)
-
Collision Energy: Optimized for maximum signal intensity (typically 15-25 eV).
-
Data Presentation
The developed LC-MS/MS method was validated for its quantitative performance. The following table summarizes the key validation parameters.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Synthesis of 9-Propenyladenine: A Detailed Protocol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
9-Propenyladenine, a substituted purine, is a compound of significant interest in medicinal chemistry and drug development. It is recognized as a potential mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate, a key antiretroviral drug used in the treatment of HIV and Hepatitis B infections.[1][2] Understanding its synthesis is crucial for the development of reference standards for impurity profiling, as well as for further toxicological and pharmacological studies. The presence of the propenyl group at the 9-position of the adenine core makes it a subject of investigation for its potential biological activities and as a synthon for the preparation of more complex nucleoside analogs.
This document provides a detailed protocol for the synthesis of this compound in a research laboratory setting, based on the Wittig reaction. The protocol includes information on reagents, reaction conditions, purification, and characterization of the final product.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
9-Formyladenine: Handle with care, avoiding dust inhalation.
-
Ethyltriphenylphosphonium bromide: This compound is toxic if swallowed and causes serious eye damage.[2] Avoid contact with skin and eyes.
-
Lithium ethoxide: This reagent is self-heating and may catch fire. It causes severe skin burns and eye damage.[3] It should be handled under an inert atmosphere (e.g., argon or nitrogen) and away from water.
-
Tetrahydrofuran (THF): Anhydrous THF is required for the reaction. THF is flammable and can form explosive peroxides.
-
Petroleum Ether and Ethanol: These are flammable solvents and should be handled away from ignition sources.
Experimental Protocols
The synthesis of this compound can be achieved via a Wittig reaction between 9-formyladenine and the ylide generated from ethyltriphenylphosphonium bromide.
Materials and Equipment
-
9-Formyladenine
-
Ethyltriphenylphosphonium bromide
-
Lithium ethoxide solution in ethanol (1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (50%)
-
Petroleum Ether
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
-
Vacuum pump
-
Rotary evaporator
-
NMR spectrometer
-
HPLC system
-
Mass spectrometer
Synthesis of this compound (Wittig Reaction)
This protocol is adapted from the procedure described in patent CN106632340A.[4]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add 9-formyladenine (e.g., 3.3g, 20 mmol) and ethyltriphenylphosphonium bromide (e.g., 8.2g, 22 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the reactants.
-
Ylide Generation and Reaction: Cool the mixture in an ice bath. Slowly add a 1 M solution of lithium ethoxide in ethanol (e.g., 30 mL) dropwise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to stir at 20°C for 0.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, quench the reaction by carefully adding ice water. This will cause the product to precipitate.
-
Isolation of Crude Product: Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with 50% ethanol to remove impurities.
Purification
-
Recrystallization: The crude this compound can be purified by recrystallization from petroleum ether.[4] Dissolve the crude product in a minimal amount of hot petroleum ether and allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by suction filtration and dry them under vacuum.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound as described in the protocol.
| Parameter | Value | Reference |
| Starting Materials | ||
| 9-Formyladenine | 20 mmol | [4] |
| Ethyltriphenylphosphonium bromide | 22 mmol | [4] |
| Lithium ethoxide (1M in ethanol) | 30 mL | [4] |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran | [4] |
| Temperature | 20 °C | [4] |
| Reaction Time | 0.5 hours | [4] |
| Product Yield and Purity | ||
| Yield | 91.2% | [4] |
| HPLC Purity | 99.27% | [4] |
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 1H), 7.82 (s, 1H), 5.70 (s, 2H), 5.41 (d, J=13.0 Hz, 1H), 5.24 (d, J=13.0 Hz, 1H), 2.01 (s, 3H) | [4] |
| HPLC | Purity >95% | [5] |
| Mass Spectrometry (Accurate Mass) | 175.0858 | [5] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Logical Relationship of the Wittig Reaction
The following diagram illustrates the key components and their roles in the Wittig reaction for the synthesis of this compound.
References
- 1. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106632340A - A kind of method of synthesizing tenofovir intermediate - Google Patents [patents.google.com]
- 5. This compound | CAS 1446486-33-4 | LGC Standards [lgcstandards.com]
Application Notes and Protocols for 9-Propenyladenine as a Reference Standard in the Pharmaceutical Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Propenyladenine is a recognized mutagenic impurity of Tenofovir Disoproxil Fumarate (TDF), a widely used antiretroviral medication for the treatment of HIV-1 and Hepatitis B infection.[1][2] As a critical process-related impurity, the accurate identification and quantification of this compound are paramount to ensure the safety and efficacy of the final drug product. These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control and assurance of TDF.
This compound is also known by several synonyms, including 9-(1E)-1-Propen-1-yl-9H-purin-6-amine and Tenofovir Disoproxil USP Related Compound B.[3][4][5] It is available from various suppliers as a neat chemical substance with a purity typically greater than 95% as determined by High-Performance Liquid Chromatography (HPLC).[3][5]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | 9-[(E)-prop-1-enyl]purin-6-amine | [3][5] |
| Synonyms | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine, Tenofovir Disoproxil Related Compound B | [3][4][5] |
| CAS Number | 1446486-33-4 | [3][4][5] |
| Molecular Formula | C₈H₉N₅ | [3][5] |
| Molecular Weight | 175.19 g/mol | [5] |
| Purity (by HPLC) | >95% | [3][5] |
| Storage Conditions | +5°C | [5] |
Application: Use as a Reference Standard for Impurity Profiling
The primary application of this compound is as a certified reference standard for the identification and quantification of this specific impurity in Tenofovir Disoproxil Fumarate active pharmaceutical ingredient (API) and finished dosage forms. Its use is critical in stability-indicating analytical methods to ensure that the impurity levels remain within the acceptable limits defined by regulatory bodies such as the ICH.[6]
Experimental Protocols
The following protocols are provided as examples and may require optimization for specific laboratory conditions and instrumentation.
Protocol 1: Preparation of Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound reference standard.
Materials:
-
This compound reference standard
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks (e.g., 10 mL, 50 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol or acetonitrile.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with the same solvent.
-
This provides a standard stock solution of approximately 1 mg/mL.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Impurity Analysis
Objective: To identify and quantify this compound in a Tenofovir Disoproxil Fumarate sample using a stability-indicating RP-HPLC method. The following are example methods synthesized from published literature on TDF impurity analysis.
Method A: Isocratic RP-HPLC
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and Phosphate buffer (pH 5.0) in a 90:10 v/v ratio.[7] |
| Flow Rate | 1.2 mL/min.[7] |
| Detection | UV at 260 nm.[7][8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Method B: Gradient RP-HPLC
| Parameter | Condition |
| Column | C18 (e.g., Hypersil BDS, 250 mm x 4.6 mm, 5 µm).[9] |
| Mobile Phase A | Acetonitrile, tetrabutylammonium/phosphate buffer (pH 6.0), and water in a 2:20:78 v/v/v ratio.[9] |
| Mobile Phase B | Acetonitrile, tetrabutylammonium/phosphate buffer (pH 6.0), and water in a 65:20:15 v/v/v ratio.[9] |
| Flow Rate | 1.0 mL/min.[9] |
| Detection | UV at 260 nm.[9] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C.[9] |
| Gradient Program | A gradient program should be developed to ensure the separation of all related substances. |
Preparation of Working Standard and Sample Solutions:
-
Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to a final concentration relevant to the specification limit of the impurity (e.g., 0.1-1 µg/mL).
-
Sample Solution: Prepare a solution of the Tenofovir Disoproxil Fumarate test sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
System Suitability: Before sample analysis, inject the working standard solution multiple times to ensure the system is suitable for the analysis. Typical system suitability parameters include tailing factor (NMT 2.0) and relative standard deviation (NMT 2.0%) for replicate injections.[10]
Analysis and Calculation: Inject the blank (diluent), working standard solution, and sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the peak area response and the concentration of the working standard.
Visualizations
Caption: Relationship between TDF, its active metabolite, and this compound impurity.
Caption: Workflow for the use of this compound as a reference standard.
References
- 1. ijpsr.com [ijpsr.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1446486-33-4 | LGC Standards [lgcstandards.com]
- 5. dev.klivon.com [dev.klivon.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ijpbs.com [ijpbs.com]
- 9. Development of a validated liquid chromatographic method for the determination of related substances and assay of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for Assessing 9-Propenyladenine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Propenyladenine is identified as a mutagenic impurity in the antiretroviral drug Tenofovir Disoproxil Fumarate.[1][2] As an N-substituted purine, its potential cytotoxic effects are of significant interest in drug safety and development.[2][3][4][5] These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The described assays quantify various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.
The protocols herein describe the use of the following assays:
-
MTT Assay: To assess cell viability based on mitochondrial metabolic activity.[6][7][8]
-
LDH Release Assay: To quantify cell membrane damage and necrosis by measuring lactate dehydrogenase leakage.[9][10][11][12]
-
Annexin V/PI Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13][14][15][16]
-
Caspase-Glo® 3/7 Assay: To measure the activity of key executioner caspases involved in the apoptotic pathway.[17][18][19][20][21]
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for organizing experimental results.
Table 1: MTT Assay - Cell Viability upon Treatment with this compound
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| Vehicle Control (0 µM) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: LDH Release Assay - Cytotoxicity of this compound
| Concentration of this compound (µM) | LDH Activity (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| Untreated Control | 0 | |
| Vehicle Control | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Maximum LDH Release | 100 |
Table 3: Annexin V/PI Apoptosis Assay - Cell Population Distribution
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD) |
| Vehicle Control (0 µM) | |||
| 10 | |||
| 50 | |||
| 100 |
Table 4: Caspase-Glo® 3/7 Assay - Apoptosis Induction
| Concentration of this compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| Vehicle Control (0 µM) | 1.0 | |
| 10 | ||
| 50 | ||
| 100 | ||
| Staurosporine (Positive Control) |
Experimental Protocols & Visualizations
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tenofovir Disoproxil Related Compound B (10 mg) ((E)-9-(Prop-1-enyl)-9H-purin-6-amine) | 4121-40-8 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 9-(2-Propenyl)adenine | CymitQuimica [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. tripod.nih.gov [tripod.nih.gov]
- 19. Caspase 3/7 activity assay [bio-protocol.org]
- 20. assaygenie.com [assaygenie.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Ames Test for 9-Propenyladenine Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial reverse mutation assay, commonly known as the Ames test, is a rapid and widely used in vitro method to assess the mutagenic potential of chemical substances. This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (typically histidine for Salmonella and tryptophan for E. coli). The test evaluates the ability of a substance to induce reverse mutations, restoring the functional gene and allowing the bacteria to grow on a medium lacking the specific amino acid. 9-Propenyladenine is a known potential mutagenic impurity in the synthesis of Tenofovir Disoproxil Fumarate, an antiretroviral drug. Therefore, assessing its mutagenic potential is a critical step in ensuring drug safety and compliance with regulatory guidelines such as ICH M7, which outlines the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.
This document provides a detailed protocol for performing the Ames test to evaluate the mutagenicity of this compound.
Data Presentation
Table 1: Illustrative Ames Test Results for this compound Mutagenicity
| Tester Strain | Concentration (µ g/plate ) | Without S9 Metabolic Activation (Mean Revertants ± SD) | With S9 Metabolic Activation (Mean Revertants ± SD) | Mutagenicity Ratio (With S9) |
| TA98 | 0 (Vehicle Control) | 25 ± 4 | 30 ± 5 | 1.0 |
| 1 | 28 ± 5 | 65 ± 8 | 2.2 | |
| 5 | 30 ± 6 | 152 ± 15 | 5.1 | |
| 10 | 32 ± 4 | 289 ± 25 | 9.6 | |
| 50 | 29 ± 5 | 410 ± 38 | 13.7 | |
| TA100 | 0 (Vehicle Control) | 110 ± 12 | 120 ± 15 | 1.0 |
| 1 | 115 ± 10 | 135 ± 18 | 1.1 | |
| 5 | 121 ± 14 | 142 ± 20 | 1.2 | |
| 10 | 118 ± 11 | 138 ± 16 | 1.2 | |
| 50 | 105 ± 9 | 125 ± 14 | 1.0 | |
| TA1535 | 0 (Vehicle Control) | 15 ± 3 | 18 ± 4 | 1.0 |
| 50 | 17 ± 4 | 20 ± 5 | 1.1 | |
| TA1537 | 0 (Vehicle Control) | 10 ± 2 | 12 ± 3 | 1.0 |
| 50 | 11 ± 3 | 14 ± 4 | 1.2 |
*SD: Standard Deviation. The mutagenicity ratio is calculated by dividing the mean number of revertants in the treated plate by the mean number of revertants in the vehicle control plate. A compound is typically considered mutagenic if a dose-dependent increase in revertants is observed, and the mutagenicity ratio is ≥ 2.0.
Experimental Protocols
This protocol is based on the standard plate incorporation method for the Ames test and is adapted for a substance like this compound, which is expected to require metabolic activation.
Materials
-
Test Substance: this compound
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. It is also recommended to include E. coli strain WP2 uvrA.
-
Media and Reagents:
-
Nutrient Broth (e.g., Oxoid Nutrient Broth No. 2)
-
Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose)
-
Top Agar (0.6% agar, 0.5% NaCl) supplemented with L-histidine and D-biotin (for S. typhimurium) or L-tryptophan (for E. coli)
-
Solvent/Vehicle Control (e.g., Dimethyl sulfoxide - DMSO)
-
Positive Controls:
-
Without S9 activation: Sodium azide (for TA100, TA1535), 2-Nitrofluorene (for TA98), 9-Aminoacridine (for TA1537).
-
With S9 activation: 2-Aminoanthracene or Benzo[a]pyrene (for all strains).
-
-
-
Metabolic Activation System:
-
Aroclor 1254-induced rat liver S9 fraction (or other appropriate inducer).
-
S9 Cofactor Mix (NADP, Glucose-6-phosphate, MgCl₂, KCl, Sodium Phosphate Buffer).
-
-
Equipment:
-
Incubator (37°C)
-
Shaking water bath or incubator
-
Autoclave
-
Sterile glassware and plasticware (pipettes, tubes, Petri dishes)
-
Vortex mixer
-
Colony counter
-
Preliminary Toxicity (Range-Finding) Assay
A preliminary toxicity assay is performed to determine the appropriate concentration range of this compound for the main mutagenicity assay. This is done to ensure that the tested concentrations are not excessively toxic to the bacteria, which could lead to false-negative results.
-
Prepare a fresh overnight culture of a single bacterial strain (e.g., TA100).
-
Prepare a range of concentrations of this compound in the chosen solvent (e.g., DMSO).
-
In sterile tubes, mix 0.1 mL of the bacterial culture, 0.1 mL of the test substance at each concentration, and 0.5 mL of phosphate buffer (for -S9) or S9 mix (for +S9).
-
Add 2.0 mL of molten top agar to each tube, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Observe the plates for a reduction in the background lawn of bacterial growth, which indicates toxicity. The highest concentration for the main experiment should be at or below the concentration that shows significant toxicity. A typical starting range for a novel compound might be from 0.1 to 5000 µ g/plate .
Main Mutagenicity Assay (Plate Incorporation Method)
-
Preparation of Bacterial Cultures: Inoculate each tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in the chosen solvent. Also, prepare solutions of the appropriate positive and negative (vehicle) controls.
-
Assay Procedure:
-
For each tester strain and each concentration of the test substance (including controls), label three sterile Petri dishes.
-
To sterile tubes, add the following in order:
-
Without S9: 0.1 mL of bacterial culture, 0.1 mL of the test solution, and 0.5 mL of phosphate buffer (pH 7.4).
-
With S9: 0.1 mL of bacterial culture, 0.1 mL of the test solution, and 0.5 mL of freshly prepared S9 mix.
-
-
Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
After pre-incubation, add 2.0 mL of molten top agar (maintained at 45°C) to each tube.
-
Vortex the tube gently for 3 seconds to ensure uniform mixing.
-
Immediately pour the contents of the tube onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure the top agar spreads evenly.
-
Allow the top agar to solidify completely.
-
-
Incubation: Invert the plates and incubate at 37°C for 48 to 72 hours in the dark.
-
Colony Counting: After incubation, count the number of revertant colonies on each plate. A colony counter can be used for this purpose. Also, examine the background lawn for any signs of toxicity.
Data Analysis and Interpretation
-
For each concentration and control, calculate the mean number of revertant colonies and the standard deviation from the triplicate plates.
-
Calculate the mutagenicity ratio for each concentration by dividing the mean number of revertants in the treated plates by the mean number of revertants in the vehicle control plates.
-
A positive response is generally concluded if:
-
There is a dose-related increase in the number of revertant colonies.
-
The increase is reproducible.
-
For any of the tester strains, the number of revertant colonies at one or more concentrations is at least twice the background (vehicle control) value.
-
Visualizations
Experimental Workflow
Caption: Workflow diagram of the Ames test plate incorporation method.
Logical Relationship for Mutagenicity Assessment
Caption: Decision tree for assessing mutagenicity based on Ames test results.
Application Notes and Protocols for 9-Propenyladenine
For Researchers, Scientists, and Drug Development Professionals
Product Information
Product Name: 9-Propenyladenine Synonyms: 9-(1E)-1-Propen-1-yl-9H-purin-6-amine, (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine, Tenofovir Disoproxil USP Related Compound B, Tenofovir Impurity B.[1][2] Primary Use: this compound is a known mutagenic impurity of Tenofovir Disoproxil Fumarate. It is primarily used as a pharmaceutical reference standard for the identification and quantification of impurities in Tenofovir Disoproxil Fumarate active pharmaceutical ingredient (API) and finished drug products. Its application is critical for analytical method development, method validation, and routine quality control testing to ensure the safety and purity of the final drug product.[3]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1446486-33-4 (for the (E)-isomer) | [3] |
| 4121-40-8 | ||
| Molecular Formula | C₈H₉N₅ | [4] |
| Molecular Weight | 175.19 g/mol | [4] |
| Appearance | Solid | |
| Purity (Typical) | >95% (by HPLC) | [3] |
| Solubility | Soluble in DMSO (≥ 29 mg/mL) | [5] |
Handling and Storage Guidelines
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
Safety Precautions
This compound is classified as a mutagenic impurity.[5] Standard laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).[6][7]
-
Engineering Controls: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.
-
Exposure: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
-
Waste Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[8][9] Do not dispose of down the drain.
Storage Conditions
To ensure long-term stability, this compound should be stored under the conditions outlined in the tables below. It is critical to prevent repeated freeze-thaw cycles for solutions.[5][10]
Table 3.2.1: Storage of Solid (Neat) Compound
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C | Up to 1 year | Store in a tightly sealed, light-resistant container. |
| +5°C | See manufacturer's recommendation | Some suppliers recommend refrigeration.[2] |
Table 3.2.2: Storage of Stock Solutions (in DMSO)
| Condition | Temperature | Duration | Notes |
| Long-term | -80°C | Up to 2 years | Recommended for maximum stability. Aliquot into single-use vials to avoid freeze-thaw cycles.[5] |
| Short-term | -20°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles.[5] |
Note on Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation of the compound and the introduction of variability in experimental results. It is strongly recommended to prepare single-use aliquots of stock solutions.[5][10][11]
Experimental Protocols
Protocol for Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, light-protecting, cryo-compatible vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For a 10 mM solution, this would be approximately 1.75 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief ultrasonication may be used to aid dissolution if necessary.
-
Dispense the stock solution into single-use aliquots in sterile, light-protecting vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5]
Protocol: Use as a Reference Standard in HPLC Analysis of Tenofovir
This protocol provides a representative methodology for using this compound as a reference standard in a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for impurity profiling of Tenofovir Disoproxil Fumarate.
Objective: To identify and quantify this compound in a Tenofovir Disoproxil Fumarate sample.
Materials:
-
This compound reference standard stock solution (e.g., 1 mg/mL in Diluent)
-
Tenofovir Disoproxil Fumarate test sample
-
HPLC system with UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0[12]
-
Mobile Phase B: Acetonitrile
-
Diluent: Mobile Phase A and Acetonitrile mixture (e.g., 70:30 v/v)[13]
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm[13] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Procedure:
-
System Suitability: Prepare a system suitability solution containing Tenofovir and a known concentration of this compound. Inject this solution to verify chromatographic parameters such as resolution, tailing factor, and theoretical plates.
-
Standard Preparation: Prepare a series of calibration standards by diluting the this compound stock solution with the diluent to achieve a range of concentrations that bracket the expected impurity level.
-
Sample Preparation: Accurately weigh and dissolve the Tenofovir Disoproxil Fumarate test sample in the diluent to a known concentration.
-
Chromatographic Run: Inject the prepared standards and the test sample into the HPLC system.
-
Data Analysis:
-
Identify the this compound peak in the test sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the amount of this compound in the test sample by interpolating its peak area from the calibration curve.
-
Caption: Workflow for HPLC impurity analysis using this compound.
Mechanism of Action and Biological Relevance
As a purine analog, this compound's mutagenicity is likely linked to its interaction with DNA replication and repair machinery. Purine analogs can be mistakenly recognized by cellular enzymes and incorporated into DNA during replication.[1][14] This can disrupt the normal DNA structure, leading to stalled replication forks and the activation of DNA Damage Response (DDR) pathways.[15][16] If the damage is extensive or not properly repaired by pathways such as homologous recombination (HR) or nucleotide excision repair (NER), it can result in permanent mutations or lead to programmed cell death (apoptosis).[17][18]
Caption: Plausible signaling pathway for this compound genotoxicity.
References
- 1. Genotoxicity of purine acyclic nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dev.klivon.com [dev.klivon.com]
- 3. This compound | CAS 1446486-33-4 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. 1.4 Additional Precautions and Personal Protective Equipment (PPE) – Clinical Procedures for Safer Patient Care [opentextbc.ca]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. ijpsr.com [ijpsr.com]
- 13. ijpbs.com [ijpbs.com]
- 14. tandfonline.com [tandfonline.com]
- 15. The interplay of DNA damage and repair, gene expression, and mutagenesis in mammalian cells during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Damage Response and Repair Gene Alterations Are Associated With Improved Survival In Patients With Platinum-Treated Advanced Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK pathway suppression unmasks latent DNA repair defects and confers a chemical synthetic vulnerability in BRAF, NRAS, and NF1 mutant melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Impact of DNA damage repair alterations on prostate cancer progression and metastasis [frontiersin.org]
Application Notes and Protocols: Solubility of 9-Propenyladenine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9-Propenyladenine, a substituted purine, is a compound of interest in various research and development areas, including its role as a potential impurity in active pharmaceutical ingredients. Understanding its solubility in different organic solvents is crucial for its analysis, purification, formulation, and biological activity studies. Poor solubility can impede accurate quantification, limit achievable concentrations in assays, and affect bioavailability. These application notes provide a summary of the known solubility of this compound and related adenine compounds in common organic solvents, along with a detailed protocol for determining its solubility.
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the available quantitative and qualitative solubility data for this compound and structurally related adenine compounds. It is important to note that specific quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. Therefore, data for adenine, N6-benzyladenine, and kinetin are included to provide a comparative reference for predicting its solubility behavior.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Dimethyl sulfoxide (DMSO) | Not Specified | ≥ 29 mg/mL | Quantitative |
| Methanol | Not Specified | Soluble | Qualitative | |
| Adenine | Dimethyl sulfoxide (DMSO) | Not Specified | ~30 mg/mL (hemisulfate salt) | Quantitative |
| Dimethylformamide (DMF) | Not Specified | ~2 mg/mL (hemisulfate salt) | Quantitative | |
| Methanol | Not Specified | Soluble | Qualitative | |
| Ethanol | Not Specified | Slightly soluble[1] | Qualitative | |
| Chloroform | Not Specified | Insoluble[2] | Qualitative | |
| Ether | Not Specified | Insoluble[2] | Qualitative | |
| N6-Benzyladenine | Dimethyl sulfoxide (DMSO) | Not Specified | ~10 mg/mL[3] | Quantitative |
| Dimethylformamide (DMF) | Not Specified | ~10 mg/mL[3] | Quantitative | |
| Ethanol | 20 | ~0.5 mg/mL[3] | Quantitative | |
| Kinetin | Dimethyl sulfoxide (DMSO) | 25 | ~43 mg/mL[4] | Quantitative |
| Methanol | 25 | Slightly soluble[4][5][6] | Qualitative | |
| Ethanol | 25 | <1 mg/mL[4] | Quantitative |
Note: The solubility of a compound can be influenced by factors such as its crystalline form, purity, and the presence of impurities.
Experimental Protocols
This section provides a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of interest using the widely accepted shake-flask method.
Protocol: Determination of Thermodynamic Solubility of this compound using the Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
2. Materials:
-
This compound (solid, high purity)
-
Selected organic solvent(s) (e.g., methanol, ethanol, acetonitrile, DMSO, DMF), HPLC grade or equivalent
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3. Procedure:
3.1. Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7]
3.2. Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
3.3. Quantification:
3.3.1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the selected organic solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.
3.3.2. Analytical Method (HPLC-UV):
-
Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is often a good starting point for purine analogs.[8][9][10][11]
-
The mobile phase can be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the diluted sample of the saturated solution.
4. Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Mandatory Visualizations
Caption: Key factors influencing the solubility of a compound.
Caption: Experimental workflow for solubility determination.
References
- 1. Adenine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Kinetin | 525-79-1 [chemicalbook.com]
- 5. plantmedia.com [plantmedia.com]
- 6. Kinetin | C10H9N5O | CID 3830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Adenosine and Related Substances by RP-HPLC and Studies on Their Retention Behavior [jcps.bjmu.edu.cn]
- 10. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Application Notes and Protocols for In Vitro Metabolic Stability Studies of 9-Propenyladenine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro metabolic stability of 9-Propenyladenine, a critical step in the early stages of drug discovery and development. Understanding the metabolic fate of a new chemical entity (NCE) is paramount for predicting its pharmacokinetic properties, potential for drug-drug interactions, and overall viability as a therapeutic agent.[1][2][3] The following sections detail the scientific background, key experimental procedures, data analysis, and interpretation relevant to the in vitro metabolism of this compound.
Introduction to In Vitro Metabolic Stability
In vitro drug metabolism studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1] These studies are typically conducted early in the drug discovery process to guide the selection and optimization of lead compounds.[1][2] The primary site of drug metabolism in the body is the liver, which contains a host of enzymes responsible for biotransformation.[4] The most prominent of these are the Cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast majority of clinically used drugs.[5][6][7]
In vitro systems such as liver microsomes, S9 fractions, and hepatocytes are employed to model hepatic metabolism.[4][8][9]
-
Liver Microsomes: A subcellular fraction of the endoplasmic reticulum, rich in Phase I metabolic enzymes like CYP450s.[10] They are a cost-effective and widely used tool for assessing intrinsic clearance.[10][11]
-
S9 Fraction: This is the supernatant fraction obtained after a 9,000g centrifugation of a liver homogenate. It contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions.[4][8][11]
-
Hepatocytes: Intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive in vitro model.[9]
The primary goal of these assays is to determine the metabolic stability of a compound, often expressed as its half-life (t½) and intrinsic clearance (CLint).[11][12] High intrinsic clearance may suggest rapid metabolism in the body, potentially leading to low bioavailability and short duration of action.[2]
Data Presentation: Metabolic Stability of this compound (Hypothetical Data)
The following tables summarize hypothetical quantitative data for the metabolic stability of this compound across different in vitro systems. This data is for illustrative purposes to demonstrate how results from such studies are typically presented.
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Species | Protein Conc. (mg/mL) | t½ (min) | CLint (µL/min/mg protein) |
| Human | 0.5 | 45.2 | 30.7 |
| Rat | 0.5 | 28.9 | 48.0 |
| Mouse | 0.5 | 15.6 | 88.8 |
| Dog | 0.5 | 55.1 | 25.2 |
| Monkey | 0.5 | 39.8 | 34.8 |
Table 2: Metabolic Stability of this compound in S9 Fraction and Hepatocytes
| In Vitro System | Species | t½ (min) | CLint (µL/min/10⁶ cells or mg protein) |
| S9 Fraction | Human | 38.5 | 36.0 (µL/min/mg protein) |
| S9 Fraction | Rat | 22.1 | 62.7 (µL/min/mg protein) |
| Hepatocytes | Human | 58.3 | 20.1 (µL/min/10⁶ cells) |
| Hepatocytes | Rat | 35.7 | 32.9 (µL/min/10⁶ cells) |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines the procedure for assessing the metabolic stability of this compound using liver microsomes.[10][12][13]
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][13]
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis[2]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound and control compounds by diluting the stock solution in buffer.
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[10]
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution.
-
Add the working solution of this compound to achieve the final desired concentration (e.g., 1 µM).[10]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.[14]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
Protocol 2: Hepatocyte Stability Assay
This protocol describes the assessment of metabolic stability using cryopreserved hepatocytes.[9]
Materials:
-
This compound
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium (e.g., Williams Medium E)[9]
-
Control compounds
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard
-
Multi-well plates (e.g., 12- or 24-well)
-
Incubator with orbital shaker (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).[9]
-
-
Incubation:
-
Prepare a working solution of this compound in the incubation medium.
-
Add the hepatocyte suspension to the wells of a multi-well plate.
-
Add the this compound working solution to the wells to initiate the incubation.
-
Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker.
-
-
Time Point Sampling:
-
At specified time points, collect aliquots of the cell suspension.
-
Terminate the metabolic activity by adding cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay protocol (centrifugation and supernatant transfer).
-
Analyze the samples by LC-MS/MS.
-
Data Analysis:
-
Data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of cells (e.g., µL/min/10⁶ cells).
Visualizations
Caption: Workflow for the in vitro liver microsomal stability assay.
Caption: Hypothetical metabolic pathway for this compound.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. enamine.net [enamine.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Troubleshooting & Optimization
Troubleshooting peak tailing in 9-Propenyladenine HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 9-Propenyladenine, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in HPLC where the back half of a chromatographic peak is wider than the front half, resulting in an asymmetrical peak shape.[1][2] For quantitative analysis of this compound, a known mutagenic impurity in Tenofovir Disoproxil Fumarate, peak tailing is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the accuracy and reliability of the analytical results.[3][4]
Q2: What are the most common causes of peak tailing when analyzing a basic compound like this compound?
A2: The primary cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[2][5][6] Specifically, interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based columns are a major contributor.[1][3][7] Other significant causes include improper mobile phase pH, column overload, extra-column volume, and column degradation.[8][9]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is critical for achieving a symmetrical peak shape for ionizable compounds. This compound has a predicted pKa of 4.08.[10] If the mobile phase pH is close to this value, the compound will exist as a mixture of ionized and unionized forms, leading to peak tailing.[1][11] To ensure a single ionic form and minimize interactions with silanols, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[11] For basic compounds like this compound, operating at a lower pH (e.g., pH < 3) is generally advisable to protonate the silanol groups and ensure the analyte is fully protonated.[3][8]
Q4: What type of HPLC column is best suited for the analysis of this compound?
A4: For analyzing basic compounds like this compound, it is best to use a modern, high-purity silica column that is base-deactivated or end-capped.[2][8] These columns have a reduced number of accessible silanol groups, which minimizes the secondary interactions that cause peak tailing.[7][8] Columns with hybrid particle technology or alternative stationary phases like organic polymers can also offer improved peak shape and stability at a wider pH range.[3][12]
Q5: Can mobile phase additives help to reduce peak tailing for this compound?
A5: Yes, mobile phase additives can significantly improve peak shape. Using a buffer (e.g., phosphate or acetate) is essential to maintain a stable pH. For basic analytes, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase.[8] Alternatively, using acidic modifiers like formic acid or trifluoroacetic acid (TFA) can help to protonate the silanol groups and improve peak symmetry.[8][13]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.
Initial Checks
-
Observe the chromatogram: Is the tailing observed for all peaks or just the this compound peak? If all peaks are tailing, it could indicate a system-wide issue like extra-column volume or column failure.[14] If only the this compound peak is tailing, it is likely a chemical interaction issue.
-
Review your method parameters: Compare your current method parameters (mobile phase composition and pH, column type, flow rate, temperature) with a validated method if available.
Troubleshooting Steps
Problem: Peak tailing specific to this compound.
This is often due to secondary chemical interactions. Follow the workflow below to address the issue.
Caption: A flowchart for troubleshooting peak tailing of this compound.
Problem: All peaks in the chromatogram are tailing.
This suggests a system or column health issue.
-
Check for Extra-Column Volume:
-
Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[1]
-
Check all fittings to ensure they are properly connected and not contributing to dead volume.
-
-
Inspect the Column:
-
A void at the head of the column can cause peak tailing. This can be checked by reversing the column and flushing it with a solvent. If peak shape improves, a void is likely.
-
The column inlet frit may be partially blocked. Backflushing the column (if permitted by the manufacturer) may help. If not, the frit or the entire column may need to be replaced.
-
-
Sample Overload:
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.
-
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Formic acid (or other suitable acid)
-
pH meter
-
-
Procedure:
-
Prepare your aqueous mobile phase.
-
Measure the initial pH.
-
Add formic acid dropwise to adjust the pH to approximately 2.5-3.0.
-
Prepare your full mobile phase by mixing the pH-adjusted aqueous phase with the organic modifier in the desired ratio.
-
Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved.
-
Inject your this compound standard and sample and evaluate the peak shape.
-
Protocol 2: Evaluation of a Competing Base
-
Objective: To assess the impact of adding a competing base to the mobile phase to reduce peak tailing.
-
Materials:
-
Prepared mobile phase (at a controlled pH)
-
Triethylamine (TEA)
-
-
Procedure:
-
To your existing mobile phase, add TEA to a final concentration of 0.1% (v/v).
-
Ensure the TEA is fully dissolved and the mobile phase is well-mixed.
-
Equilibrate the column with the TEA-containing mobile phase.
-
Inject your standard and sample and compare the peak asymmetry to the chromatogram obtained without TEA.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| 5.0 | 2.1 | Significant tailing |
| 4.1 (near pKa) | 2.8 | Severe tailing |
| 3.0 | 1.3 | Improved symmetry |
| 2.5 | 1.1 | Symmetrical peak |
Table 2: Impact of Mobile Phase Additive on Peak Shape
| Mobile Phase Composition | Peak Asymmetry Factor (As) |
| 50:50 ACN:Water (pH 3.0) | 1.3 |
| 50:50 ACN:Water with 0.1% TEA (pH 3.0) | 1.1 |
| 50:50 ACN:10mM Ammonium Formate (pH 3.0) | 1.2 |
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. hplc.eu [hplc.eu]
- 8. labcompare.com [labcompare.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. support.waters.com [support.waters.com]
- 14. waters.com [waters.com]
Optimizing mobile phase for 9-Propenyladenine chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of 9-Propenyladenine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for analyzing this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the analysis of this compound and related compounds like its parent drug, Tenofovir. This method separates compounds based on their hydrophobicity.[1][2] Given that this compound is an impurity of Tenofovir Disoproxil, methods developed for Tenofovir and its related substances are often suitable starting points.[3][4]
Q2: What type of HPLC column is recommended for this compound analysis?
A2: A C18 column is the most frequently used stationary phase for the separation of this compound and other Tenofovir-related compounds.[2][5] These columns provide good retention and resolution for moderately polar compounds like this compound.
Q3: What are typical mobile phase compositions for RP-HPLC analysis of this compound?
A3: Typical mobile phases are mixtures of an aqueous buffer and an organic modifier. Common combinations include:
The choice of organic solvent and its proportion in the mobile phase significantly impacts the retention time of this compound.
Q4: Why is the pH of the mobile phase critical for this compound analysis?
A4: this compound is a basic compound. The pH of the mobile phase affects its degree of ionization, which in turn influences its retention time and peak shape.[7][8] Operating at a low pH (e.g., 3.0-4.5) can suppress the ionization of both the analyte and residual silanol groups on the silica-based stationary phase, leading to sharper peaks and better reproducibility.[6][9]
Q5: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for this compound analysis?
A5: Yes, HILIC is a viable alternative for separating polar compounds like this compound. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique can offer different selectivity compared to RP-HPLC and may be advantageous for separating this compound from other polar impurities.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My peak for this compound is tailing. What are the possible causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like this compound and is often caused by secondary interactions with the stationary phase.[9][10][11]
| Potential Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 3-4 to protonate residual silanol groups on the column, minimizing unwanted interactions.[9] Using a highly end-capped column can also reduce these interactions. |
| Column Overload | Reduce the sample concentration or injection volume.[10] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[10] |
| Mismatched Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion. |
Issue 2: Inconsistent Retention Times
Question: The retention time for this compound is shifting between injections. What should I check?
Answer:
Fluctuations in retention time can compromise the reliability of your analysis.[12]
| Potential Cause | Solution |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser to remove dissolved gases.[12] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[12] |
| Changes in Mobile Phase pH | Prepare fresh buffers for each analysis and ensure the pH is consistent. The pH of the mobile phase can change over time due to the absorption of atmospheric CO2. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[13] |
Experimental Protocols
The following are representative starting protocols for the analysis of this compound. Optimization will likely be required for your specific application and instrumentation.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This method is a good starting point for the quantitative analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Methanol
-
Gradient:
-
0-15 min: 30% B
-
15-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A/Methanol (70:30)
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method provides an alternative selectivity for this compound.
-
Column: HILIC (e.g., silica-based with a polar bonded phase), 2.1 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 80% B
-
10-12 min: 80% to 95% B
-
12-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile/Water (90:10)
Data Presentation
The following tables illustrate the expected impact of mobile phase parameters on the retention and peak shape of this compound. The values are representative and will vary depending on the specific column and HPLC system used.
Table 1: Effect of Mobile Phase Composition on Retention Time (RP-HPLC)
| % Methanol in Mobile Phase | Expected Retention Time (min) |
| 20% | > 15 |
| 30% | ~ 10 |
| 40% | ~ 6 |
| 50% | ~ 4 |
Table 2: Effect of Mobile Phase pH on Peak Asymmetry (RP-HPLC)
| Mobile Phase pH | Expected Peak Asymmetry Factor |
| 7.0 | > 1.5 (Tailing) |
| 5.5 | ~ 1.3 |
| 4.0 | ~ 1.1 |
| 3.0 | < 1.1 |
Visualizations
Caption: Workflow for mobile phase optimization.
Caption: Troubleshooting logic for peak tailing.
References
- 1. rjptonline.org [rjptonline.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpas.com [jmpas.com]
- 7. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: 9-Propenyladenine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Propenyladenine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound and other N9-substituted adenines include:
-
Wittig Reaction: This method involves the reaction of an adenine derivative containing an aldehyde group (e.g., 9-formoxyladenine) with a phosphorus ylide. This approach can be high-yielding.
-
Direct Alkylation: This involves the reaction of adenine with an appropriate alkylating agent. However, this method often suffers from a lack of regioselectivity, leading to a mixture of N9, N7, and N3 isomers.
-
Mitsunobu Reaction: This reaction allows for the alkylation of adenine with an alcohol under mild conditions and can offer good regioselectivity for the N9 position.[1][2]
Q2: I am getting a very low yield of my desired this compound. What are the most common causes?
A2: Low yields in this compound synthesis are frequently due to several factors:
-
Poor Regioselectivity: The adenine ring has multiple nucleophilic nitrogen atoms (N3, N7, and N9), leading to the formation of a mixture of isomers during alkylation.[3] The desired N9 isomer is often accompanied by N7 and N3 isomers, which can be difficult to separate and reduce the overall yield of the target compound.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's efficiency and selectivity.
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
-
Formation of Byproducts: Besides isomers, other side reactions can consume starting materials and reduce the yield.
Q3: How can I improve the regioselectivity of the reaction to favor the N9 isomer?
A3: Improving N9-regioselectivity is crucial for increasing the yield of this compound. Here are some key strategies:
-
Choice of Solvent: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are highly recommended as they generally favor the formation of the N9-alkylated product.[3]
-
Choice of Base: The selection of an appropriate base is critical. Strong bases like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used. Mineral hydrides and carbonates generally provide moderate to high regioselectivity for the N9 position.
-
Protecting Groups: In some cases, using protecting groups on other reactive sites of the adenine molecule can direct the alkylation to the N9 position.
Q4: I see multiple spots on my TLC plate after the reaction. What are these byproducts?
A4: The primary byproducts in adenine alkylation are other regioisomers, namely N7-propenyladenine and N3-propenyladenine. The relative amounts of these isomers depend on the reaction conditions. You may also have unreacted starting materials or other side-products depending on the specific synthesis route.
Troubleshooting Guides
Low Yield in Wittig Reaction for this compound Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no product formation, starting material (9-formoxyladenine) remains | Ineffective ylide formation. | - Ensure the base used (e.g., lithium ethoxide) is fresh and of high purity.- Use anhydrous solvents (e.g., THF) as ylides are sensitive to moisture.[4]- Check the quality of the phosphonium salt. |
| Low yield with multiple unidentified spots on TLC | Ylide side reactions or degradation. | - Control the reaction temperature; some Wittig reactions benefit from lower temperatures.[4]- Add the aldehyde to the pre-formed ylide slowly to minimize side reactions. |
| Product is formed, but the yield is low after purification | Difficult purification or product loss. | - this compound and its isomers can have similar polarities, making chromatographic separation challenging. Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative or final purification step. |
| Formation of (Z)-isomer instead of or in addition to the desired (E)-isomer | Reaction conditions favoring the (Z)-isomer. | - The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For stabilized ylides, the (E)-alkene is typically favored.[5] |
Poor Regioselectivity in Direct Alkylation of Adenine
| Symptom | Possible Cause | Troubleshooting Steps |
| High proportion of N7 and/or N3 isomers | Inappropriate solvent or base. | - Switch to a polar aprotic solvent like DMF or DMSO.[3]- Use a base known to favor N9 alkylation, such as potassium carbonate. |
| Complex mixture of products, difficult to purify | Lack of control over reaction conditions. | - Carefully control the reaction temperature. Lower temperatures may improve selectivity.- Consider a slow addition of the alkylating agent to the adenine-base suspension. |
| Low overall yield of all isomers | Poor solubility of adenine. | - Use a solvent in which adenine has better solubility, such as DMF or DMSO.[3] |
Experimental Protocols
High-Yield Synthesis of this compound via Wittig Reaction
This protocol is adapted from a patented procedure with a reported yield of 91.2%.
Materials:
-
9-formoxyladenine
-
Ethyltriphenylphosphonium bromide
-
Lithium ethoxide in ethanol (1 mol/L solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice water
-
50% Ethanol
-
Petroleum ether
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add 9-formoxyladenine (e.g., 3.3g, 20mmol) and ethyltriphenylphosphonium bromide (e.g., 8.2g, 22mmol) to anhydrous tetrahydrofuran.
-
Ylide Formation and Reaction: While stirring at 20°C, instill 30ml of a 1 mol/L ethanol solution of lithium ethoxide.
-
Reaction Monitoring: Continue stirring at 20°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After 30 minutes, quench the reaction by adding ice water. A large amount of solid product should precipitate.
-
Isolation: Collect the solid product by suction filtration.
-
Washing and Recrystallization: Wash the filter cake with 50% ethanol. Recrystallize the crude product from petroleum ether.
-
Drying: Dry the purified this compound under vacuum.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Adenine Alkylation (General Guidance)
| Solvent | Base | Typical N9/N7 Ratio | Comments |
| DMF | K2CO3 | High | Generally favors N9 substitution.[3] |
| DMSO | NaH | High | Strong base and polar aprotic solvent combination is effective for N9 alkylation. |
| Acetonitrile | K2CO3 | Moderate | Can be an alternative to DMF/DMSO. |
| Ethanol | NaOEt | Low | Polar protic solvents tend to yield more N3 and N7 isomers. |
Note: These are general trends for adenine alkylation and the optimal conditions for this compound synthesis may vary.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
References
- 1. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 2. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
Preventing degradation of 9-Propenyladenine in solution
Welcome to the Technical Support Center for 9-Propenyladenine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a substituted purine analog, recognized as a mutagenic impurity in the production of Tenofovir Disoproxil Fumarate, an antiretroviral drug.[1] Its stability is a critical concern as degradation can lead to the formation of other impurities, potentially impacting experimental results and the safety profile of related pharmaceutical products. The propenyl group at the N9 position makes the molecule susceptible to various degradation pathways.
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The primary factors contributing to the degradation of this compound are exposure to non-neutral pH (both acidic and alkaline conditions), oxidizing agents, and light (photodegradation). Temperature also plays a significant role, with higher temperatures accelerating the rate of degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare fresh solutions for immediate use whenever possible and to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound most stable?
A4: While specific stability data in a wide range of solvents is limited, this compound is generally more stable in anhydrous aprotic solvents like DMSO or DMF compared to protic solvents, especially aqueous solutions. If aqueous buffers are necessary, it is crucial to control the pH and use the solution as quickly as possible.
Q5: What are the likely degradation products of this compound?
A5: Based on the known degradation pathways of purine analogs, the likely degradation products of this compound include adenine (formed by the cleavage of the N9-propenyl bond), oxidized derivatives (such as 8-oxo-9-propenyladenine), and products of purine ring opening under harsh hydrolytic conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: I am observing a decrease in the concentration of this compound in my solution over a short period.
-
Possible Cause: The solution may be exposed to light, stored at an inappropriate temperature, or the pH of the solution may not be optimal.
-
Troubleshooting Steps:
-
Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil.
-
Control Temperature: Store the solution at or below -20°C when not in use. For ongoing experiments, keep the solution on ice.
-
Check pH: If using an aqueous buffer, ensure the pH is close to neutral (pH 6-8) and that the buffer components are stable and do not promote degradation.
-
Use Fresh Solutions: Prepare fresh solutions of this compound for each experiment to minimize the impact of degradation.
-
Problem 2: I am seeing unexpected peaks in my HPLC/UPLC analysis of a this compound sample.
-
Possible Cause: These unexpected peaks are likely degradation products. The degradation may have occurred during sample storage or sample preparation for analysis.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the stock solution and the sample were stored under the recommended conditions (frozen, protected from light).
-
Minimize Sample Preparation Time: Prepare samples for injection immediately before analysis. Avoid leaving samples on the autosampler for extended periods.
-
Analyze a Freshly Prepared Standard: Prepare a new solution of this compound and analyze it immediately to confirm the identity of the main peak and to use as a reference for identifying degradation products.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation peaks, you can perform controlled forced degradation studies (see Experimental Protocols section) and compare the resulting chromatograms with your sample.
-
Problem 3: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent results are often a symptom of sample degradation. The effective concentration of this compound may be varying between experiments.
-
Troubleshooting Steps:
-
Implement Strict Storage and Handling Protocols: Ensure that all handling of this compound solutions is consistent and minimizes exposure to light and elevated temperatures.
-
Quantify Concentration Before Each Experiment: If possible, use a quick analytical method like UV-Vis spectroscopy to confirm the concentration of your this compound solution before each use.
-
Prepare Single-Use Aliquots: Aliquot your stock solution into single-use vials to avoid freeze-thaw cycles and to ensure that a fresh, undegraded sample is used for each experiment.
-
Data Presentation
The following tables summarize the expected stability of this compound under various stress conditions, based on forced degradation studies of Tenofovir and its impurities.
Table 1: Qualitative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 M HCl, 80°C | Significant degradation |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C | Significant degradation |
| Oxidative Degradation | 3% H₂O₂, Room Temp | Moderate degradation |
| Photodegradation | UV light (254 nm) | Significant degradation |
| Thermal Degradation | 80°C | Moderate degradation |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Light Protection | Expected Stability (Short-term) | Expected Stability (Long-term) |
| DMSO/DMF | -20°C to -80°C | Amber vial/foil | Weeks to Months | >1 year |
| Aqueous Buffer (pH 6-8) | 2-8°C | Amber vial/foil | Hours to Days | Not Recommended |
| Aqueous Buffer (pH 6-8) | -20°C | Amber vial/foil | Days to Weeks | Months |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours in a sealed vial. Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV or UPLC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 260 nm
Mandatory Visualizations
References
Overcoming 9-Propenyladenine solubility issues in aqueous buffers
Welcome to the technical support center for 9-Propenyladenine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological relevance?
A1: this compound is recognized as a mutagenic impurity in Tenofovir Disoproxil Fumarate.[1] Tenofovir is an antiretroviral drug that acts as a nucleotide analogue reverse transcriptase inhibitor, which is crucial for blocking the replication of viruses like HIV-1 and HBV.[1][2]
Q2: What is the expected solubility of this compound in aqueous buffers?
Q3: In which solvents is this compound known to be soluble?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[3] Specifically, its solubility in DMSO is reported to be greater than or equal to 29 mg/mL.[1][2][4]
Q4: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A4: This is a common issue for hydrophobic compounds. When a DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate out of the solution because it is not soluble in the final concentration of the aqueous buffer. The DMSO concentration might be too low in the final solution to keep the compound dissolved.
Q5: How can I increase the solubility of this compound in my aqueous experimental setup?
A5: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, pH adjustment, and physical methods like sonication. Detailed protocols are provided in the troubleshooting guide below.
Troubleshooting Guide
This guide provides structured approaches to address common solubility issues encountered with this compound.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
-
Cause: The aqueous buffer cannot maintain the solubility of this compound at the desired concentration.
-
Solution 1: Optimize Co-Solvent Concentration: Maintain a sufficient final concentration of a water-miscible organic solvent, like DMSO, in your aqueous buffer. It is recommended to keep the final DMSO concentration as low as possible while ensuring the compound remains in solution. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.
-
Solution 2: pH Adjustment: The solubility of purine derivatives can be influenced by pH. Systematically test the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) to identify the optimal pH for its solubility.
-
Solution 3: Incremental Addition: Instead of adding the stock solution to the buffer in one go, try adding the aqueous buffer to the stock solution drop-wise while vortexing. This can sometimes prevent immediate precipitation.
Issue 2: Difficulty in Dissolving the Lyophilized Powder
-
Cause: this compound is a hydrophobic molecule with low affinity for aqueous solutions.
-
Solution 1: Use of Organic Solvents: Directly dissolve the lyophilized powder in 100% DMSO or methanol to prepare a high-concentration stock solution.
-
Solution 2: Sonication: After adding the solvent, place the vial in a sonicator bath for 5-10 minutes. This can help to break up aggregates and enhance dissolution.
-
Solution 3: Gentle Warming: Gently warm the solution to 37°C. Do not overheat, as it may degrade the compound.
Quantitative Solubility Data
While specific aqueous solubility data for this compound is limited, the following table summarizes the known solubility in organic solvents.
| Solvent | Reported Solubility |
| DMSO | ≥ 29 mg/mL[1][2][4] |
| Methanol | Soluble (exact value not specified)[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 175.19 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh out 1.75 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution vigorously. If necessary, use a sonicator for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a vial of the this compound stock solution at room temperature.
-
Pre-warm Buffer: Warm your desired aqueous buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the pre-warmed buffer, add the required volume of the stock solution drop-wise to achieve the final desired concentration.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, further optimization of the protocol (e.g., increasing the final DMSO concentration or adjusting the pH) is necessary.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
References
Technical Support Center: Strategies to Reduce 9-Propenyladenine Levels in Tenofovir Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing 9-Propenyladenine impurity in the synthesis of Tenofovir. This compound is a known mutagenic impurity, and its control is critical for the safety and quality of the final active pharmaceutical ingredient (API).[1] The International Pharmacopoeia proposes a stringent limit of not more than 5 ppm for this compound in Tenofovir Disoproxil Fumarate.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in Tenofovir synthesis?
A1: this compound is a process-related impurity that has been identified as a potential mutagen.[1] Its presence in the final Tenofovir product, even at trace levels, is a significant safety concern. Regulatory bodies, such as the International Pharmacopoeia, have set strict limits for this impurity, making its control a critical aspect of the manufacturing process.[2]
Q2: At which stage of Tenofovir synthesis is this compound likely to be formed?
A2: While the exact mechanism is not extensively detailed in publicly available literature, this compound is likely formed as a byproduct during the alkylation of adenine or its derivatives. The synthesis of Tenofovir involves the condensation of (R)-9-[2-(hydroxyl)propyl]adenine with a phosphonate derivative.[3] The reaction conditions, including the choice of base and solvent, can influence the formation of various impurities. It is plausible that side reactions involving the purine ring system could lead to the formation of this compound.
Q3: What are the general strategies to control genotoxic impurities like this compound?
A3: The control of genotoxic impurities requires a risk-based approach throughout the synthesis process.[4] Key strategies include:
-
Process Understanding and Optimization: A thorough understanding of the reaction mechanism and the impact of process parameters on impurity formation is crucial.
-
Raw Material Control: Ensuring the purity of starting materials and intermediates is essential to prevent the introduction of precursors to this compound.
-
Purification: Developing effective purification methods to remove the impurity from the final product.
-
Analytical Monitoring: Implementing sensitive analytical methods to detect and quantify the impurity at various stages of the process.
Troubleshooting Guide: Reducing this compound Levels
This guide provides a structured approach to identifying and resolving issues related to elevated levels of this compound.
Problem: Higher than acceptable levels of this compound detected in the final API or intermediate stages.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high this compound levels.
Step 1: Review Synthesis Process Parameters
-
Potential Cause: Sub-optimal reaction conditions may be promoting the formation of this compound.
-
Troubleshooting Action:
-
Temperature: Evaluate the effect of reaction temperature. Higher temperatures can sometimes lead to increased side product formation. Consider running the reaction at a lower temperature for a longer duration.
-
Base Selection: The choice of base is critical in the alkylation step. Experiment with different organic and inorganic bases to assess their impact on impurity profiles. The use of magnesium di-tert-butoxide has been reported for the alkylation of (R)-9-(2-hydroxypropyl)adenine.[5] The basicity and steric hindrance of the base can influence the regioselectivity of the reaction.
-
Solvent System: The polarity of the solvent can affect reaction pathways. Evaluate a range of solvents (e.g., DMF, NMP, DMSO) to identify one that minimizes the formation of this compound while maintaining a good yield of the desired product.[3]
-
Step 2: Analyze Raw Materials and Intermediates
-
Potential Cause: Impurities in starting materials or intermediates could be precursors to this compound.
-
Troubleshooting Action:
-
Develop and validate analytical methods to test all incoming raw materials and isolated intermediates for the presence of potential precursors.
-
If a precursor is identified, work with the supplier to improve the quality of the material or implement an additional purification step before use.
-
Step 3: Optimize Purification Methods
-
Potential Cause: The current purification method may not be effective in removing this compound to the required level.
-
Troubleshooting Action:
-
Recrystallization: Experiment with different solvent systems for recrystallization of the final product or key intermediates. A patent on the purification of Tenofovir Disoproxil Fumarate suggests using isopropyl alcohol for crystallization.[6]
-
Chromatography: Consider using column chromatography for purification if recrystallization is insufficient. Different stationary and mobile phases should be screened to achieve optimal separation.
-
Salt Formation and Dissociation: A purification method involving dissociation of Tenofovir disoproxil fumarate with a sodium bicarbonate solution, followed by extraction and re-salification, has been described.[6]
-
Quantitative Data on Impurity Reduction (Hypothetical Example)
| Strategy | Initial this compound Level (ppm) | Final this compound Level (ppm) |
| Temperature Optimization (80°C to 60°C) | 25 | 15 |
| Base Change (NaOH to K2CO3) | 25 | 18 |
| Solvent Change (DMF to NMP) | 25 | 20 |
| Recrystallization (IPA/Water) | 15 | < 5 |
| Column Chromatography | 15 | < 2 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound by HPLC
This is a general guideline. The method must be fully validated for its intended use.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is often suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact composition and gradient profile will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Adenine and its derivatives typically have a strong UV absorbance around 260 nm.
-
Sample Preparation: Dissolve a known amount of the Tenofovir sample in a suitable diluent (e.g., mobile phase) to a final concentration within the linear range of the method.
-
Quantification: Use a certified reference standard of this compound to prepare a calibration curve. The concentration of the impurity in the sample can be determined from this curve.
Protocol 2: UPLC-MS/MS Method for Trace Level Quantification
For quantifying this compound at very low levels (ppm), a more sensitive and specific method like UPLC-MS/MS is recommended.
-
Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A sub-2 µm particle size C18 column for high-resolution separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor specific parent-to-daughter ion transitions for both this compound and a suitable internal standard. This provides high selectivity and reduces matrix interference. A validated LC-MS/MS method for Tenofovir and Tenofovir Alafenamide in human plasma and cerebrospinal fluid has been reported, which could be adapted.[7]
-
Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification, especially in complex matrices.
Signaling Pathway/Workflow Diagram
Caption: A comprehensive strategy for controlling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.who.int [cdn.who.int]
- 3. tsijournals.com [tsijournals.com]
- 4. CN111239286B - Method for detecting genotoxic impurities in tenofovir - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105198928A - Purification method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 7. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-Propenyladenine Decontamination
Frequently Asked Questions (FAQs)
Q1: What are the immediate first steps I should take after a 9-Propenyladenine spill?
A1: Your immediate response should prioritize safety:
-
Alert Personnel: Immediately alert everyone in the vicinity of the spill.[1][2]
-
Assess the Situation: Quickly determine the size of the spill and whether it poses an immediate fire or inhalation hazard. Note that as a solid, the primary risk is dust inhalation and direct contact.
-
Evacuate if Necessary: For a large spill (e.g., more than a few grams) or if the powder has become airborne in a poorly ventilated area, evacuate the immediate area.[2]
-
Attend to Exposed Individuals: If anyone has come into contact with the powder, they should immediately flush the affected skin or eyes with water for at least 15 minutes and remove any contaminated clothing.[1][3]
-
Control Ignition Sources: If the spill occurs near any potential ignition sources, extinguish them immediately.[4][5]
Q2: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?
A2: Due to its nature as a skin and eye irritant and potential mutagen, appropriate PPE is crucial. The minimum required PPE includes a lab coat, safety goggles, and chemically resistant gloves. For larger spills or where dust is generated, additional protection is necessary.[3][6]
Table 1: Recommended Personal Protective Equipment (PPE) for this compound Spills
| Spill Size | Required PPE | Rationale |
| Minor Spill | - Nitrile or chemically resistant gloves- Safety goggles or face shield- Lab coat | To protect against skin, eye, and clothing contamination from direct contact.[3][6] |
| Major Spill | - All PPE for minor spills- Disposable coveralls (e.g., Tyvek)- Disposable shoe covers- Half-mask respirator with an appropriate particulate filter | To provide full-body protection and prevent inhalation of airborne powder.[3][4] The use of a respirator requires prior training and fit-testing.[1] |
Q3: How do I clean up a minor spill of this compound (e.g., a few milligrams to a gram)?
A3: A minor spill can typically be managed by trained laboratory personnel.[5]
-
Ensure you are wearing the appropriate PPE as listed in Table 1.
-
Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[7]
-
Carefully wipe up the material, working from the outside of the spill inward.
-
Place the used paper towels and any other contaminated materials into a heavy-duty plastic bag.[8]
-
Wipe the spill area with a suitable laboratory disinfectant or a solution of soap and water.[4][7]
-
Place all cleaning materials into the plastic bag, seal it, and label it as "Hazardous Waste: this compound Spill Debris."[1]
-
Dispose of the waste according to your institution's hazardous waste guidelines.[8][9]
Q4: What constitutes a major spill, and how should it be handled?
A4: A major spill involves a larger quantity of the substance (e.g., more than one liter of liquid or 500 grams of a solid), presents a significant inhalation hazard, or is beyond the comfort level of local personnel to clean up.[4][5]
-
Evacuate the area immediately and restrict access.
-
If there is an inhalation risk, close the laboratory door and increase ventilation through fume hoods if it is safe to do so.[8]
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency response team for assistance.[3]
-
Do not attempt to clean up a major spill without specialized training and equipment.
Q5: How should I decontaminate surfaces and equipment after a spill?
A5: Thorough decontamination is essential, especially given the mutagenic potential of this compound.
-
After the bulk of the spill has been removed, the area should be wiped down. A 1% sodium hypochlorite solution (household bleach) followed by a water or ethanol rinse is effective for decontaminating surfaces from nucleic acid-related compounds.[10][11]
-
For equipment that cannot be treated with bleach, wipe it down multiple times with a laboratory-grade detergent and water.
-
All disposable items used for decontamination should be disposed of as hazardous waste.[12]
Q6: How do I dispose of the waste generated from the cleanup?
A6: All materials used to clean up a this compound spill are considered hazardous waste.
-
Collect all contaminated items (gloves, paper towels, absorbent pads, etc.) in a clearly labeled, sealed, and leak-proof container, such as a heavy-duty plastic bag or a designated hazardous waste pail.[1][7][8]
-
The container must be labeled with the words "Hazardous Waste," the chemical name ("this compound Spill Debris"), and the associated hazards (e.g., Irritant, Mutagenic, Hazardous to Aquatic Life).[9]
-
Store the waste in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.[9][12]
-
Never dispose of this waste in the regular trash or down the drain, as it can be harmful to aquatic life.[13][14]
Experimental Protocol: Decontamination of a Minor this compound Spill
This protocol details the step-by-step methodology for cleaning a minor solid spill of this compound.
-
Preparation and Hazard Assessment: 1.1. Confirm the identity of the spilled material is this compound. 1.2. Ensure the spill is minor (less than 1 gram) and does not pose an immediate respiratory hazard. 1.3. Cordon off the affected area to prevent cross-contamination.
-
Donning Personal Protective Equipment (PPE): 2.1. Put on a lab coat. 2.2. Wear safety goggles. 2.3. Don two pairs of nitrile gloves.
-
Spill Containment and Cleanup: 3.1. Gently place paper towels dampened with water over the solid spill. This minimizes the generation of airborne dust. 3.2. Working from the outer edge of the spill towards the center, carefully wipe up the material with the dampened towels. 3.3. Place the used towels into a designated hazardous waste bag.
-
Surface Decontamination: 4.1. Prepare a fresh 1% sodium hypochlorite solution. 4.2. Wipe the entire spill area with the bleach solution, ensuring a contact time of at least 10-15 minutes.[10] 4.3. Following the bleach treatment, wipe the area with 70% ethanol or deionized water to remove any residual bleach. 4.4. Place all cleaning materials into the hazardous waste bag.
-
Waste Disposal: 5.1. Securely seal the hazardous waste bag. 5.2. Place the first bag into a second heavy-duty plastic bag (double-bagging).[6][8] 5.3. Affix a completed hazardous waste label to the outer bag. 5.4. Place the bag in the designated satellite accumulation area.
-
Post-Cleanup: 6.1. Carefully remove and dispose of your gloves in the hazardous waste container. 6.2. Wash your hands thoroughly with soap and water.
Workflow Diagram
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Chemical Spills in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. westlab.com [westlab.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. bu.edu [bu.edu]
- 11. An Efficient Multistrategy DNA Decontamination Procedure of PCR Reagents for Hypersensitive PCR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Waste – EHS [ehs.mit.edu]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 14. acs.org [acs.org]
Calibration curve issues in 9-Propenyladenine quantification
Welcome to the technical support center for the quantification of 9-Propenyladenine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues and other analytical challenges encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is recognized as a mutagenic impurity that can be found in Tenofovir Disoproxil Fumarate, an antiretroviral agent.[1] Due to its potential health risks, its presence and quantity must be carefully monitored and controlled in pharmaceutical preparations.
Q2: Why is my calibration curve for this compound quantification non-linear?
A2: Non-linearity in your calibration curve can stem from several factors. Common causes include issues with the preparation of your standard solutions, instrument-related problems, or the presence of matrix effects in your samples.[2][3] It is also possible that the concentration range of your calibration standards is too wide, leading to detector saturation at the higher concentrations.
Q3: What are matrix effects and how do they affect this compound analysis?
A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[4] In the context of this compound quantification, particularly with LC-MS/MS, components from the sample (e.g., plasma, urine) can either suppress or enhance the signal of this compound, leading to inaccurate quantification and poor calibration curve linearity.
Q4: How can I minimize matrix effects in my this compound assay?
A4: To minimize matrix effects, you can employ several strategies. These include optimizing your sample preparation to remove interfering substances, improving chromatographic separation to isolate this compound from matrix components, and simply diluting your sample to reduce the concentration of interfering compounds.[4][5]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Proper storage is crucial for maintaining the integrity of your this compound standards. It is recommended to store stock solutions at -20°C or -80°C to ensure stability. Always refer to the supplier's instructions for specific storage guidelines.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the quantification of this compound.
Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
A non-linear calibration curve is a frequent problem that can lead to inaccurate quantification. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | - Prepare fresh standard solutions from a reliable stock. - Verify the accuracy of pipettes and balances used for dilutions. - Ensure the solvent used for standards is compatible with the mobile phase. |
| Inappropriate Concentration Range | - Narrow the concentration range of your calibration standards. - If detector saturation is suspected, lower the upper limit of quantification (ULOQ). |
| Matrix Effects | - Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). - Optimize the chromatographic method to separate this compound from interfering matrix components. - Dilute the sample to reduce the concentration of matrix components.[4] |
| Instrumental Issues | - Check for and eliminate any leaks in the HPLC/LC-MS system. - Ensure the detector is functioning correctly and the lamp (for UV detectors) has sufficient intensity. - Clean the mass spectrometer's ion source. |
Issue 2: High Variability in Replicate Injections
Inconsistent results between replicate injections can compromise the precision of your assay.
| Potential Cause | Troubleshooting Steps |
| Injector Malfunction | - Check the injector for any blockages or leaks. - Ensure the injection volume is consistent. - Clean the injector port and syringe. |
| Sample Instability | - Investigate the stability of this compound in the autosampler over the duration of the analytical run. - Consider using a cooled autosampler. |
| Air Bubbles in the System | - Degas the mobile phase thoroughly. - Purge the pump to remove any trapped air bubbles. |
| Column In-Equilibration | - Ensure the column is adequately equilibrated with the mobile phase before starting the injection sequence. |
Issue 3: Peak Tailing or Fronting
Poor peak shape can affect the accuracy of peak integration and, consequently, the calibration curve.
| Potential Cause | Troubleshooting Steps |
| Column Degradation | - Replace the analytical column if it has exceeded its lifetime or shows signs of degradation. - Use a guard column to protect the analytical column. |
| Incompatible Sample Solvent | - Dissolve the sample in a solvent that is weaker than or of similar strength to the mobile phase. |
| Secondary Interactions | - Adjust the pH of the mobile phase to ensure this compound is in a single ionic form. - Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups on the column. |
| Column Overload | - Reduce the concentration of the injected sample. |
Data Presentation
The following tables present hypothetical data to illustrate the impact of matrix effects on calibration curve linearity and the effectiveness of troubleshooting steps.
Table 1: Illustrative Data Showing Poor Linearity Due to Matrix Effects
| Concentration (ng/mL) | Response (Analyte in Solvent) | Response (Analyte in Plasma Matrix) |
| 1 | 5,200 | 3,100 |
| 5 | 26,500 | 14,800 |
| 10 | 51,800 | 28,900 |
| 50 | 255,000 | 135,000 |
| 100 | 505,000 | 245,000 |
| 200 | 998,000 | 450,000 |
| R² Value | 0.9995 | 0.9850 |
Table 2: Illustrative Data After Implementing Sample Dilution (1:10) to Mitigate Matrix Effects
| Concentration (ng/mL) | Response (Analyte in Solvent) | Response (Analyte in Diluted Plasma Matrix) |
| 1 | 5,200 | 4,900 |
| 5 | 26,500 | 25,800 |
| 10 | 51,800 | 50,500 |
| 50 | 255,000 | 251,000 |
| 100 | 505,000 | 498,000 |
| 200 | 998,000 | 985,000 |
| R² Value | 0.9995 | 0.9991 |
Experimental Protocols
Below is a representative experimental protocol for the quantification of this compound in human plasma using LC-MS/MS. This is an example protocol and may require optimization for specific laboratory conditions and instrumentation.
1. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 1 ng/mL to 200 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: To be determined empirically (e.g., Q1: 176.1 -> Q3: 135.1)
-
Internal Standard: To be determined based on the selected standard
-
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting calibration curve issues.
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for calibration curve non-linearity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmasciences.in [pharmasciences.in]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for 9-Propenyladenine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 9-Propenyladenine, a known mutagenic impurity in the antiretroviral drug Tenofovir Disoproxil Fumarate.[1] The accurate and sensitive determination of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines key performance characteristics of commonly employed analytical techniques and provides detailed experimental protocols to support methodological validation and implementation in a research or quality control setting.
Quantitative Performance of Analytical Methods
The following table summarizes typical validation parameters for the quantification of impurities in Tenofovir Disoproxil Fumarate, including those applicable to this compound. The data presented is representative of performance characteristics achievable with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.990 |
| Accuracy (% Recovery) | 99.23% - 101.44%[2] | 94.9% - 115.5%[3] |
| Precision (% RSD) | < 2%[2] | < 5.0%[3] |
| Limit of Detection (LOD) | ~0.28 µg/mL[4] | 0.1512 ng/mL[3] |
| Limit of Quantitation (LOQ) | ~0.85 µg/mL[4] | 0.3844 ng/mL[3] |
| Specificity | Demonstrated by peak purity and resolution from other impurities. | High, based on specific precursor and product ion transitions. |
Experimental Protocols
The following protocols are generalized representations based on common practices for the analysis of impurities in Tenofovir Disoproxil Fumarate and are adaptable for the specific quantification of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[5][6][7][8][9]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substance and pharmaceutical formulations.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size[2]
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a 60:40 ratio of buffer to acetonitrile.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 260 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standard solutions by serial dilution to cover the desired concentration range for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the Tenofovir Disoproxil Fumarate sample in the diluent to achieve a target concentration.
3. Validation Parameters:
-
Specificity: Analyze blank samples (diluent), a solution of Tenofovir Disoproxil Fumarate, and a spiked sample containing this compound and other potential impurities to demonstrate the absence of interference at the retention time of this compound.
-
Linearity: Analyze the prepared standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[2]
-
Accuracy: Perform recovery studies by spiking a placebo or a sample solution with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[2]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for the trace-level quantification of genotoxic impurities like this compound.
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
2. Standard and Sample Preparation:
-
Prepare standard and sample solutions as described for the HPLC-UV method, but at lower concentrations suitable for the sensitivity of the UPLC-MS/MS system.
3. Validation Parameters:
-
Specificity: The specificity is inherently high due to the use of MRM. Analyze blank and spiked samples to confirm the absence of interfering peaks at the selected transitions.
-
Linearity: Establish linearity over a concentration range appropriate for trace impurity analysis. The correlation coefficient (r²) should be ≥ 0.99.[3]
-
Accuracy: Determine the recovery by spiking samples at low concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Precision: Assess repeatability and intermediate precision at a low concentration level.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the chromatograms.
Diagrams
Caption: A generalized workflow for analytical method validation.
Caption: Relationship of this compound to Tenofovir.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. canadacommons.ca [canadacommons.ca]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. starodub.nl [starodub.nl]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Comparative Analysis of 9-Propenyladenine and Other Tenofovir Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of 9-Propenyladenine and other impurities associated with Tenofovir, a critical antiretroviral drug. The focus is on providing objective, data-driven comparisons to aid in quality control and risk assessment.
Tenofovir, available as the prodrug Tenofovir Disoproxil Fumarate (TDF), is a cornerstone in the treatment of HIV and Hepatitis B infections. During its synthesis and storage, various impurities can arise, which may impact the drug's efficacy and safety. Among these, this compound has been identified as a mutagenic impurity, necessitating strict control.[1][2][3] This guide will delve into the characteristics of this compound and other significant impurities, presenting available data on their prevalence, toxicity, and analytical detection methods.
Overview of Key Tenofovir Impurities
Several process-related impurities and degradation products have been identified in Tenofovir drug substances. Besides the active ingredient itself, this analysis will focus on the following key impurities:
-
This compound (Tenofovir Impurity B/Related Compound B): A known mutagenic impurity.[1][2][3]
-
Mono-POC Tenofovir (Tenofovir Impurity A): A partially hydrolyzed intermediate or degradation product.
-
Tenofovir Isopropyl Isoproxil: A process-related impurity from the synthesis of TDF.
-
Other Degradation Products: Arising from hydrolysis, oxidation, or thermal stress.
Comparative Data Summary
The following table summarizes the key comparative data for this compound and other selected Tenofovir impurities based on available literature.
| Impurity Name | Type | Pharmacopeial Limit | Key Toxicological Findings |
| This compound | Process-related | ≤ 5 ppm[4] | Mutagenic[1][2][3] |
| Mono-POC Tenofovir | Process-related/Degradation | Not explicitly defined in all pharmacopeias | Data on specific toxicity is limited in publicly available literature. |
| Tenofovir Isopropyl Isoproxil | Process-related | Not explicitly defined in all pharmacopeias | Data on specific toxicity is limited in publicly available literature. |
| Unnamed Impurity (RS5) | Process-related | Not applicable | Higher cytotoxicity than TDF, mediated by hOAT1 transporter.[1][4] |
Toxicity and Safety Profile Comparison
A critical aspect of impurity analysis is the evaluation of their toxicological profile.
This compound: This impurity is classified as mutagenic, meaning it has the potential to cause genetic mutations.[1][2][3] Regulatory bodies, therefore, impose stringent limits on its presence in the final drug product. The International Pharmacopoeia draft proposal suggests a limit of not more than 5 ppm for this compound in Tenofovir Disoproxil Fumarate.[4] The mutagenic potential is a significant concern, driving the need for highly sensitive analytical methods for its detection and quantification.
Other Tenofovir Impurities: While the mutagenicity of this compound is well-documented, a direct comparative toxicological assessment against other specific Tenofovir impurities is not extensively available in the public domain. However, a study on an unnamed impurity, designated as RS5, revealed that it exhibits greater cytotoxicity than the parent drug, TDF.[1][4] This cytotoxicity was found to be dependent on the human organic anion transporter 1 (hOAT1), suggesting a potential mechanism for nephrotoxicity.[1][4] This finding highlights that other, non-mutagenic impurities may also pose a safety risk and warrant careful control.
The parent drug, Tenofovir, has been associated with potential nephrotoxicity, which is thought to be related to its accumulation in renal proximal tubule cells and subsequent mitochondrial toxicity.[5][6] The involvement of the hOAT1 transporter in the uptake of the cytotoxic impurity RS5 suggests that impurities could contribute to the overall renal toxicity profile of the drug product.[1][4][5][7][8]
Experimental Protocols for Impurity Analysis
Accurate detection and quantification of Tenofovir impurities are crucial for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.
High-Performance Liquid Chromatography (HPLC-UV) Method for Impurity Profiling
This method is suitable for the quantification of known impurities in Tenofovir Disoproxil Fumarate.
-
Instrumentation: A gradient HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Sodium dihydrogen phosphate buffer, pH adjusted to 5.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 20 80 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of Tenofovir Disoproxil Fumarate in a mixture of acetonitrile and water (1:1 v/v) to obtain a concentration of about 1 mg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Sensitive Detection
This method is highly sensitive and specific, making it suitable for the trace-level quantification of genotoxic impurities like this compound.
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: Optimized for the separation of the target impurities. A typical gradient might start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute all compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each impurity and the internal standard should be optimized. For example, for Tenofovir, the transition m/z 288.2 → 176.1 is often used.[9][10]
-
Sample Preparation: Similar to the HPLC-UV method, but may require a more dilute solution depending on the sensitivity of the instrument.
Visualizing Relationships and Workflows
To better understand the context of Tenofovir impurity analysis, the following diagrams illustrate key logical relationships and experimental workflows.
Caption: Management of Tenofovir Impurities.
References
- 1. An Impurity in Tenofovir Disoproxil Fumarate Exhibits High Human ...: Ingenta Connect [ingentaconnect.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Tenofovir Nephrotoxicity: 2011 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human renal organic anion transporter 1 (hOAT1) and its role in the nephrotoxicity of antiviral nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenofovir Renal Proximal Tubular Toxicity Is Regulated By OAT1 and MRP4 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
9-Propenyladenine vs. Adenine: A Comparative Guide on Structural Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and biological activities of 9-Propenyladenine and its parent compound, adenine. While direct comparative quantitative data in the public domain is limited, this document synthesizes available information to elucidate their structure-activity relationships, with a focus on mutagenicity.
Introduction
Adenine is a fundamental purine nucleobase, integral to the structure of DNA and RNA, and a core component of essential biomolecules such as ATP, NAD, and FAD.[1] Its derivatives are a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents with a wide range of biological activities, including antiviral and anticancer properties.[2][3] this compound is a derivative of adenine with a propenyl group attached at the 9-position of the purine ring. It is notably recognized as a mutagenic impurity found in the antiretroviral drug, Tenofovir Disoproxil Fumarate.[4] The structural difference between adenine and this compound, specifically the substitution at the 9-position, significantly alters their biological activity profiles.
Structural Comparison
The key structural difference lies in the substituent at the 9-position of the purine ring. Adenine has a hydrogen atom at this position, which in biological systems is typically attached to a ribose or deoxyribose sugar. In this compound, this hydrogen is replaced by a propenyl group (CH=CHCH₃). This modification impacts the molecule's size, shape, and electronic distribution, which in turn affects its interaction with biological targets.
Biological Activity Comparison
The primary differentiating biological activity between adenine and this compound is mutagenicity.
Mutagenicity:
Adenine itself has been shown to be mutagenic in some Ames test strains, but typically only in the presence of a metabolic activation system.[5] The mutagenicity of adenine and its derivatives is often linked to their ability to be metabolized into reactive intermediates or to act as base analogs that can be incorporated into DNA, leading to mutations.
Antiviral and Other Activities:
Adenine derivatives are a well-established class of antiviral agents.[2] The antiviral activity often relies on the presence of a side chain at the 9-position that mimics the sugar-phosphate backbone of natural nucleosides, allowing the molecule to be processed by viral polymerases and act as a chain terminator. However, the simple propenyl group in this compound does not resemble the necessary structural motifs for significant antiviral activity in the same manner as clinically used acyclic nucleoside phosphonates.
Derivatives of adenine are also known to be potent kinase inhibitors by mimicking ATP and binding to the ATP-binding site of kinases. The nature of the substituent at the 9-position is crucial for this activity. While there is extensive research on various 9-substituted adenines as kinase inhibitors, there is no specific data available to suggest that this compound is a significant kinase inhibitor.
Data Presentation
Due to the lack of direct comparative studies, a quantitative data table cannot be provided. The following table summarizes the qualitative comparison based on available literature.
| Feature | Adenine | This compound |
| Structure | Unsubstituted purine | Purine with a propenyl group at the 9-position |
| Mutagenicity | Can be mutagenic, often requiring metabolic activation.[5] | Known mutagenic impurity.[4] |
| Antiviral Activity | Parent compound for many antiviral drugs.[2] | Not reported to have significant antiviral activity. |
| Kinase Inhibition | Core scaffold for many kinase inhibitors.[3] | Not reported to be a significant kinase inhibitor. |
Experimental Protocols
The Ames test is the standard method for assessing the mutagenic potential of a chemical. Below is a detailed, representative protocol for the Ames test.
Ames Test (Bacterial Reverse Mutation Assay) Protocol
Objective: To evaluate the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)
-
Test substance (this compound and Adenine)
-
Positive controls (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98)
-
Negative control (solvent used to dissolve the test substance)
-
S9 fraction from Aroclor 1254-induced rat liver (for metabolic activation)
-
Cofactor solution (NADP and glucose-6-phosphate)
-
Molten top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture density of 1-2 x 10⁹ cells/mL.
-
Preparation of Test Solutions: Prepare a range of concentrations of the test substance and the positive controls in a suitable solvent (e.g., DMSO or water).
-
Metabolic Activation: If metabolic activation is required, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep the S9 mix on ice.
-
Assay:
-
To a sterile test tube, add in the following order:
-
0.1 mL of the bacterial culture
-
0.1 mL of the test substance solution (or control)
-
0.5 mL of the S9 mix (for assays with metabolic activation) or 0.5 mL of phosphate buffer (for assays without metabolic activation)
-
-
Incubate the mixture at 37°C for 20-30 minutes (pre-incubation method).
-
Add 2 mL of molten top agar (kept at 45°C) to the test tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the background (negative control) number of revertant colonies.
-
Mandatory Visualization
Caption: Workflow of the Ames test for mutagenicity assessment.
Caption: Inferred structural activity relationship of Adenine and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to Inter-Laboratory Cross-Validation of 9-Propenyladenine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation of 9-propenyladenine quantification methods. As this compound is a known mutagenic impurity in the antiretroviral drug tenofovir disoproxil fumarate, ensuring consistent and reproducible quantification across different laboratories is critical for drug safety and regulatory compliance.[1] This document outlines a standardized approach, including detailed experimental protocols, data presentation templates, and workflows to guide researchers in establishing the comparability of analytical results between laboratories.
Introduction to Cross-Validation
Inter-laboratory cross-validation is the process of comparing the performance of an analytical method between two or more laboratories. This is essential when data from different sites will be combined for a single study or when a method is transferred between facilities. A successful cross-validation demonstrates that the analytical method is robust, transferable, and that the data generated by each laboratory are comparable and reliable.
The primary objectives of a cross-validation study for this compound quantification include:
-
Establishing Inter-Laboratory Reliability: To ensure that the analytical method provides equivalent results regardless of the laboratory performing the analysis.
-
Supporting Multi-Site Studies: To validate the use of data from different laboratories in a single regulatory submission.
-
Verifying Method Transfer: To confirm that a method has been successfully transferred from a sending laboratory to a receiving laboratory.
Experimental Protocols
A harmonized protocol is crucial for a successful inter-laboratory comparison. The following sections detail a recommended analytical method and a cross-validation procedure.
Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like this compound in complex matrices.
2.1.1. Sample Preparation (Human Plasma)
-
Thaw: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
2.1.2. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a short duration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.1.3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on instrument optimization).
-
Internal Standard: Precursor ion > Product ion (to be determined).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Cross-Validation Procedure
-
Protocol Harmonization: Both participating laboratories must agree upon and use the identical experimental protocol, including all reagents, instrument parameters, and data processing settings.
-
Preparation of Quality Control (QC) Samples: One laboratory should prepare a single batch of QC samples at low, medium, and high concentrations. A portion of these QCs should be shipped to the second laboratory on dry ice to ensure sample integrity.
-
Analysis: Both laboratories will analyze the same set of QC samples in triplicate on three separate occasions.
-
Incurred Sample Reanalysis (ISR): If available, a set of incurred (study) samples should also be analyzed by both laboratories to assess real-world performance.
-
Data Analysis: The results from both laboratories will be statistically compared to assess agreement.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between laboratories.
Table 1: Inter-Laboratory Comparison of Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | ≥ 0.99 |
| Range (ng/mL) | 1 - 1000 | 1 - 1000 | Should cover expected concentrations |
| LLOQ (ng/mL) | 1 | 1 | S/N ≥ 10, Accuracy ±20%, Precision ≤20% |
Table 2: Inter-Laboratory Accuracy and Precision of Quality Control Samples
| QC Level | Laboratory A | Laboratory B | Inter-Lab % Difference | Acceptance Criteria | ||
| Mean Conc. (ng/mL) | %CV | Mean Conc. (ng/mL) | %CV | |||
| Low QC (3 ng/mL) | 2.95 | 4.2 | 3.05 | 5.1 | -3.3% | Mean accuracy within ±15% of nominal; %CV ≤15%; Inter-lab difference ≤15% |
| Mid QC (50 ng/mL) | 51.2 | 3.1 | 49.8 | 3.5 | 2.8% | Mean accuracy within ±15% of nominal; %CV ≤15%; Inter-lab difference ≤15% |
| High QC (800 ng/mL) | 795.5 | 2.5 | 810.2 | 2.8 | -1.8% | Mean accuracy within ±15% of nominal; %CV ≤15%; Inter-lab difference ≤15% |
Visualizations
Diagrams are provided to illustrate key workflows in the cross-validation process.
Caption: Sample preparation and analysis workflow.
Caption: Inter-laboratory cross-validation workflow.
References
Comparative Biological Activity of 9-Propenyladenine Isomers: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the comparative biological activities of the (E) and (Z) isomers of 9-propenyladenine, which are recognized as mutagenic impurities in the antiretroviral drug Tenofovir Disoproxil Fumarate.[1][2][3][4] While both the (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine and (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine isomers are acknowledged as impurities, a comprehensive review of publicly available scientific literature and regulatory documents reveals a significant gap in direct comparative studies on their biological activities.[1][5][6][7][8][9]
Therefore, this document serves as a methodological guide, providing detailed experimental protocols for key assays that are essential for evaluating and comparing the biological activities of these isomers. The protocols provided will enable researchers to generate the necessary data to perform a direct comparison.
Lack of Comparative Data
Extensive searches of scientific databases and regulatory agency reports (FDA and EMA) did not yield any publicly available studies presenting a head-to-head comparison of the cytotoxic, antiviral, or mutagenic potential of the (E) and (Z) isomers of this compound.[1][6][10] The existing literature primarily focuses on the identification and synthesis of these compounds as impurities of Tenofovir.[5][11]
Recommended Experimental Approaches for Comparison
To address the absence of comparative data, the following established in vitro assays are recommended.
Mutagenicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
Given that this compound is classified as a mutagenic impurity, the Ames test is a critical assay for comparing the mutagenic potential of the (E) and (Z) isomers. This test assesses the ability of a substance to induce mutations in DNA.
Experimental Protocol: Ames Test
This protocol is adapted from standard methodologies for the bacterial reverse mutation assay.
1. Materials:
- Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA are recommended to detect different types of mutations.
- Test Compounds: (E)-9-propenyladenine and (Z)-9-propenyladenine, dissolved in a suitable solvent (e.g., DMSO).
- S9 fraction: Liver homogenate from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats for metabolic activation.
- Media: Nutrient broth, minimal glucose agar plates, and top agar.
- Positive Controls: Known mutagens for each bacterial strain (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98).
- Negative Control: Solvent vehicle.
2. Procedure:
- Pre-incubation Method:
- To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation), and 0.1 mL of the test compound solution at various concentrations.
- Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
- Add 2 mL of molten top agar (maintained at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
- Spread the top agar evenly and allow it to solidify.
- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least twofold.
dot
Cytotoxicity Assessment
Comparing the cytotoxicity of the this compound isomers is crucial to understanding their potential adverse effects on cells. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
1. Materials:
- Cell Line: A relevant human cell line, such as liver cancer cells (e.g., HepG2) or peripheral blood mononuclear cells (PBMCs), should be used.
- Test Compounds: (E)-9-propenyladenine and (Z)-9-propenyladenine, dissolved in a suitable solvent (e.g., DMSO).
- Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
- MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution.
- Solubilization Solution: DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl.
- Positive Control: A known cytotoxic agent (e.g., doxorubicin).
- Negative Control: Solvent vehicle.
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the (E) and (Z) isomers of this compound for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the solvent control.
- Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for each isomer.
dot
Data Presentation
Once the experimental data is generated, it should be summarized in clearly structured tables to facilitate a direct comparison of the (E) and (Z) isomers.
Table 1: Comparative Mutagenicity of this compound Isomers (Ames Test)
| Isomer | Bacterial Strain | Metabolic Activation (S9) | Fold Increase in Revertants (at concentration X) | Mutagenic Potential |
| (E)-9-Propenyladenine | TA98 | - | ||
| + | ||||
| TA100 | - | |||
| + | ||||
| (Z)-9-Propenyladenine | TA98 | - | ||
| + | ||||
| TA100 | - | |||
| + |
Table 2: Comparative Cytotoxicity of this compound Isomers (MTT Assay)
| Isomer | Cell Line | Incubation Time (h) | IC50 (µM) |
| (E)-9-Propenyladenine | HepG2 | 24 | |
| 48 | |||
| 72 | |||
| (Z)-9-Propenyladenine | HepG2 | 24 | |
| 48 | |||
| 72 |
Signaling Pathway Analysis
Currently, there is no information available in the public domain regarding the specific signaling pathways affected by this compound isomers. Should the cytotoxicity assays reveal significant activity, further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) and the involvement of specific cellular pathways (e.g., caspase activation, DNA damage response) would be warranted.
dot
Conclusion
While a direct quantitative comparison of the biological activities of (E)- and (Z)-9-propenyladenine is not currently possible due to a lack of public data, this guide provides the necessary framework and detailed experimental protocols for researchers to conduct such a comparison. The generation of data using the Ames test and MTT assay will be instrumental in elucidating the relative mutagenic and cytotoxic potentials of these two isomers, contributing to a more comprehensive understanding of the impurity profile of Tenofovir Disoproxil Fumarate.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS 1446486-33-4 | LGC Standards [lgcstandards.com]
- 9. Tenofovir (Z)-9- Propenyl adenine - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. Tenofovir disoproxil Zentiva | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 9-Propenyladenine Synthesis Product: Structure Confirmation and Isomeric Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesized 9-Propenyladenine product against its potential isomers, focusing on the definitive confirmation of its chemical structure. The presented experimental data and protocols are intended to assist researchers in accurately identifying and characterizing this compound, which is a known mutagenic impurity in the antiretroviral drug Tenofovir Disoproxil Fumarate.
Executive Summary
The unambiguous structural confirmation of synthesized pharmaceutical compounds and their impurities is critical for ensuring drug safety and efficacy. This guide details the synthesis of (E)-9-(prop-1-enyl)-9H-purin-6-amine (commonly known as this compound or Tenofovir Impurity B) and provides a comparative analysis of its spectroscopic data against a key isomer, 9-allyl-9H-purin-6-amine. The distinct differences in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, as highlighted in the data comparison table, provide a reliable basis for structural verification.
Experimental Protocols
Synthesis of (E)-9-(prop-1-enyl)-9H-purin-6-amine
A common synthetic route to obtain this compound involves the alkylation of adenine. While specific reaction conditions can be optimized, a representative protocol is as follows:
-
Reaction Setup: To a solution of adenine in a suitable aprotic solvent, such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃), to facilitate the deprotonation of adenine.
-
Alkylation: 1-bromopropene is added to the reaction mixture. The reaction is typically stirred at an elevated temperature to promote the N9-alkylation of the purine ring.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired (E)-9-(prop-1-enyl)-9H-purin-6-amine.
Characterization Methods
The synthesized product and its isomeric alternative are characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry (MS): Mass spectra are acquired to confirm the molecular weight of the synthesized compound.
Data Presentation: Spectroscopic Comparison
The following table summarizes the key spectroscopic data for (E)-9-(prop-1-enyl)-9H-purin-6-amine and its isomer, 9-allyl-9H-purin-6-amine, highlighting the distinguishing features for structural elucidation.
| Spectroscopic Data | (E)-9-(prop-1-enyl)-9H-purin-6-amine | 9-allyl-9H-purin-6-amine | Key Differentiating Features |
| ¹H NMR (Chemical Shift, δ ppm) | ~8.4 (s, 1H, H-2), ~8.2 (s, 1H, H-8), ~7.3 (br s, 2H, NH₂), ~7.0 (dq, 1H, =CH-), ~6.5 (dq, 1H, N-CH=), ~1.9 (dd, 3H, CH₃) | ~8.3 (s, 1H, H-2), ~8.1 (s, 1H, H-8), ~7.2 (br s, 2H, NH₂), ~6.0 (m, 1H, -CH=CH₂), ~5.2 (m, 2H, -CH=CH₂), ~4.8 (d, 2H, N-CH₂) | The propenyl group in the target compound shows two distinct vinyl protons with a large coupling constant, characteristic of a trans double bond, and a methyl group doublet. The allyl isomer displays a more complex vinyl region and a methylene group doublet adjacent to the nitrogen. |
| ¹³C NMR (Chemical Shift, δ ppm) | ~156 (C-6), ~152 (C-2), ~149 (C-4), ~141 (C-8), ~130 (N-CH=), ~118 (=CH-), ~117 (C-5), ~18 (CH₃) | ~156 (C-6), ~153 (C-2), ~150 (C-4), ~142 (C-8), ~133 (-CH=), ~118 (=CH₂), ~117 (C-5), ~46 (N-CH₂) | The chemical shifts of the carbon atoms in the side chain are significantly different, particularly the position of the sp² carbons and the presence of a methyl versus a methylene carbon. |
| IR Spectroscopy (Wavenumber, cm⁻¹) | ~3300-3100 (N-H stretching), ~1670 (C=C stretching), ~965 (trans C-H bend) | ~3300-3100 (N-H stretching), ~1640 (C=C stretching), ~990 and ~910 (alkene C-H bends) | The presence of a strong absorption around 965 cm⁻¹ is a characteristic feature of a trans-disubstituted alkene in the target compound, which is absent in the allyl isomer. |
| Mass Spectrometry (m/z) | 176 [M+H]⁺ | 176 [M+H]⁺ | As isomers, both compounds have the same molecular weight. MS is used for confirmation of the molecular formula but not for distinguishing between these isomers. |
Mandatory Visualization
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: Synthesis and purification workflow for this compound.
Caption: Key spectroscopic differentiators for structural confirmation.
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Propenyladenine is recognized as a potential mutagenic impurity in the active pharmaceutical ingredient (API) Tenofovir Disoproxil Fumarate, a key medication in antiretroviral therapy. The control of such impurities is a critical aspect of drug development and manufacturing to ensure patient safety. This guide provides a comparative overview of the genotoxic potential of this compound and related adenine analogs. While specific quantitative genotoxicity data for this compound is not publicly available in peer-reviewed literature or regulatory summaries, this document outlines the standard methodologies for assessing genotoxicity and presents a framework for comparing such compounds.
Data Presentation
Due to the absence of specific publicly available quantitative data for this compound, the following table is presented as a template for summarizing genotoxicity data. When experimental results become available, this structure can be used for a direct comparison of this compound with its analogs. For context, qualitative data and results for other related adenine derivatives are discussed in the subsequent sections.
Table 1: Comparative Genotoxicity Data for this compound and Analogs (Template)
| Compound | Ames Test (Fold Increase in Revertants vs. Control) | Micronucleus Assay (% Micronucleated Cells) | Comet Assay (% Tail DNA) | Data Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Analog A | Example: 2.5 (TA98, +S9) | Example: 5.2 (20 µM) | Example: 15.8 (20 µM) | [Hypothetical Reference] |
| Analog B | Example: 1.2 (TA100, +/-S9) | Example: 1.5 (50 µM) | Example: 3.1 (50 µM) | [Hypothetical Reference] |
| Positive Control | Specific to assay | Specific to assay | Specific to assay | - |
| Negative Control | Baseline | Baseline | Baseline | - |
Note: This table is a template. Specific experimental data for this compound is required for completion.
Discussion of Genotoxicity
While quantitative data is lacking, this compound is classified as a mutagenic impurity. This classification implies that it has demonstrated mutagenic potential in standard assays, most likely the bacterial reverse mutation test (Ames test). The International Council for Harmonisation (ICH) M7 guideline mandates the control of mutagenic impurities in pharmaceuticals. A draft proposal for the monograph of Tenofovir Disoproxil Fumarate in The International Pharmacopoeia suggests a limit for this compound, reinforcing the need for its control based on toxicological assessment.
Studies on other 9-N-substituted adenines have shown that some of these compounds can be positive in the Ames test, particularly in the presence of metabolic activation (S9 fraction). This suggests that metabolic conversion can lead to the formation of reactive species capable of interacting with DNA. The genotoxic potential of adenine analogs is often related to their ability to be incorporated into DNA or to form DNA adducts, leading to mutations or chromosomal damage.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the assessment of genotoxicity.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test compound to induce reverse mutations (reversions) that restore the functional histidine gene, allowing the bacteria to grow on a histidine-free medium.
Protocol Outline:
-
Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify direct-acting mutagens and those that require metabolic activation to become mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in a liquid suspension.
-
Plating: The treated bacteria are then plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is reproducible.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence is an indication of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
Protocol Outline:
-
Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes) is cultured.
-
Treatment: The cells are exposed to a range of concentrations of the test compound, both with and without metabolic activation (S9 mix), for a defined period.
-
Cytochalasin B Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the identification of cells that have undergone one nuclear division after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide, or acridine orange).
-
Analysis: The frequency of micronucleated cells is determined by microscopic analysis of a predetermined number of cells (typically 1000-2000 binucleated cells per concentration).
-
Evaluation: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. It can detect single- and double-strand DNA breaks, alkali-labile sites, and DNA cross-links.
Protocol Outline:
-
Cell Preparation: A suspension of single cells is prepared from the test system (in vitro cultured cells or in vivo tissues).
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid containing the supercoiled DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed at a low voltage. Damaged DNA (containing breaks) relaxes and migrates out of the nucleoid towards the anode, forming a "comet tail." Undamaged DNA remains in the nucleoid (the "comet head").
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green, ethidium bromide) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment. A significant increase in these parameters in treated cells compared to control cells indicates DNA damage.
Mandatory Visualization
Evaluating the Impact of 9-Propenyladenine on Tenofovir Efficacy: A Guide for Researchers
This guide addresses the relationship between 9-Propenyladenine and Tenofovir, a topic of interest for researchers in drug development and virology. A review of available scientific literature indicates that this compound is not studied as a co-therapeutic agent with Tenofovir. Instead, it is identified as a mutagenic impurity that can be found in Tenofovir Disoproxil Fumarate (TDF) preparations[1][2][3][4]. This distinction is critical for proper evaluation. This document will, therefore, clarify the established roles of each compound and provide a hypothetical framework for assessing the impact of such an impurity on the antiviral efficacy of Tenofovir.
Compound Profiles: Active Ingredient vs. Impurity
Tenofovir is a potent and widely used antiretroviral drug. This compound, in the context of Tenofovir, is a substance that is not desired in the final drug product but may be present in trace amounts due to the manufacturing process.
| Feature | Tenofovir | This compound |
| Role | Active Pharmaceutical Ingredient (API)[5][6] | Mutagenic Impurity of Tenofovir Disoproxil[1][2][3] |
| Primary Function | Antiviral agent for HIV and HBV treatment[6][7] | N/A (Considered a contaminant) |
| Mechanism of Action | Nucleotide Reverse Transcriptase Inhibitor (NtRTI); causes viral DNA chain termination[5][7][8] | Not applicable as a therapeutic. Characterized as a potentially mutagenic N-substituted purine[1][4]. |
| Regulatory Status | Approved drug, cornerstone of antiretroviral therapy[5] | Monitored and controlled impurity in drug manufacturing[1][2] |
Mechanism of Action: Tenofovir
Tenofovir exerts its antiviral effect by disrupting the replication cycle of retroviruses like HIV and hepadnaviruses like HBV. As a prodrug (e.g., Tenofovir Disoproxil Fumarate or Tenofovir Alafenamide), it is metabolized in the body to its active form, Tenofovir diphosphate[8][9]. This active metabolite mimics the natural deoxyadenosine 5'-monophosphate (dAMP) nucleotide[5].
Viral reverse transcriptase, a crucial enzyme for the virus, mistakenly incorporates Tenofovir diphosphate into the growing viral DNA strand. Because Tenofovir lacks the necessary 3'-hydroxyl group, it prevents the addition of the next nucleotide, thereby terminating DNA chain elongation and halting viral replication[7][8]. Its high selectivity for viral reverse transcriptase over human DNA polymerases contributes to its safety profile[8].
Hypothetical Evaluation of an Impurity's Impact on Efficacy
While no studies have been published evaluating this compound's effect on Tenofovir's efficacy, researchers could assess this using standard virological assays. The primary question would be whether the presence of the impurity interferes with Tenofovir's ability to inhibit viral replication.
Experimental Protocol: In Vitro Antiviral Activity Assay
This protocol describes a hypothetical experiment to determine the 50% effective concentration (EC50) of Tenofovir in the presence or absence of this compound.
-
Cell Culture:
-
Culture a susceptible cell line (e.g., MT-2 cells for HIV-1) in appropriate growth medium.
-
Maintain cells in a logarithmic growth phase.
-
-
Compound Preparation:
-
Prepare a stock solution of Tenofovir (e.g., TDF) in a suitable solvent like DMSO.
-
Prepare a separate stock solution of this compound.
-
Create serial dilutions of Tenofovir.
-
Prepare a second set of Tenofovir serial dilutions, each containing a fixed, physiologically irrelevant (but high for testing purposes) concentration of this compound.
-
-
Infection Assay (e.g., HIV-1 p24 Assay):
-
Seed cells in 96-well plates at a predetermined density.
-
Add the prepared drug dilutions (Tenofovir alone and Tenofovir + this compound) to the wells. Include "virus only" (no drug) and "cells only" (no virus) controls.
-
Infect the cells with a known titer of the virus (e.g., HIV-1).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
-
Quantification of Viral Replication:
-
After incubation, collect the cell culture supernatant.
-
Quantify a viral marker, such as the HIV-1 p24 antigen, using a commercial ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the "virus only" control.
-
Plot the percentage of inhibition against the drug concentration.
-
Use non-linear regression analysis to determine the EC50 value for Tenofovir alone and for Tenofovir in the presence of this compound.
-
A significant shift in the EC50 value in the presence of this compound would indicate an interaction affecting efficacy.
-
Logical Relationship: API and Impurity
The relationship between Tenofovir and this compound is one of a primary chemical entity and a related substance derived from the synthesis or degradation process. Regulatory bodies require that impurities in any pharmaceutical product are identified and controlled within strict limits to ensure the safety and quality of the medication. The presence of an impurity like this compound is not related to the drug's therapeutic mechanism but is a critical parameter of pharmaceutical quality control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Tenofovir Disoproxil Related Compound B (10 mg) ((E)-9-(Prop-1-enyl)-9H-purin-6-amine) | 4121-40-8 [chemicalbook.com]
- 5. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 8. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
Navigating the Nuances: A Comparative Guide to the Inter-Batch Variability of Commercial 9-Propenyladenine Standards
For researchers, scientists, and drug development professionals, the consistency and purity of reference standards are paramount for accurate analytical measurements and reliable research outcomes. This guide provides a comparative overview of commercially available 9-Propenyladenine standards, a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate.[1][2] This document aims to shed light on the potential for inter-batch variability and offers standardized protocols for in-house verification.
The reliability of analytical data is intrinsically linked to the quality of the reference standards used. In the context of pharmaceutical development, even minute variations in the purity of a standard can lead to significant discrepancies in impurity profiling and quantification, potentially impacting regulatory submissions and patient safety. This compound, also known as Tenofovir Disoproxil USP Related Compound B, is a critical impurity to monitor in the manufacturing of Tenofovir-based therapies.[3][4] Given its classification as a mutagenic impurity, ensuring the accuracy of its quantification is of utmost importance.
This guide summarizes publicly available data from various suppliers of this compound and presents a framework for its independent verification. It is important to note that the data presented is based on information provided by the suppliers and does not represent a direct head-to-head comparative study of multiple batches from each supplier.
Commercial this compound Standards: A Comparative Overview
The following table summarizes information gathered from the websites of several commercial suppliers of this compound. Purity values and analytical methods mentioned are as stated by the respective suppliers. Researchers are advised to always request a lot-specific Certificate of Analysis (CoA) for detailed information.
| Supplier | Product Name/Identifier | Stated Purity | Analytical Method(s) Mentioned |
| Klivon | Tenofovir Disoproxil USP Related Compound B (this compound) | >97% (HPLC Purity Range), >95% (Assay Purity Range) | HPLC, qNMR or Carbon Titration[3] |
| LGC Standards | This compound | >95% (HPLC) | HPLC[5] |
| MedchemExpress | This compound | 96.69% | RP-HPLC, LCMS[1] |
| Pharmaffiliates | This compound | Not specified | Not specified[6] |
| Santa Cruz Biotechnology | This compound | Not specified | Not specified[4] |
| Topbatt Chemical | Tenofovir Impurity 2 (this compound) | Not specified | Not specified[7] |
| Simson Pharma | (Z)-9-Propenyladenine | Not specified (Certificate of Analysis provided with product) | Not specified |
Disclaimer: The information in this table is for illustrative purposes and is based on publicly available data from supplier websites as of late 2025. Purity and specifications can vary between batches. Always consult the supplier and the lot-specific Certificate of Analysis for the most accurate information.
Experimental Protocols for Independent Verification
To mitigate the risks associated with inter-batch variability, it is prudent for research and quality control laboratories to perform their own characterization of commercial standards. Below are detailed protocols for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of a this compound standard and identifying any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard and test sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase gradient. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and test sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 260 nm
-
Gradient: A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the this compound sample by the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Mass Spectrometry (LC-MS):
-
Instrumentation: Liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Procedure: Use the same chromatographic conditions as for the HPLC purity determination.
-
Data Analysis: Confirm the identity of the main peak by comparing the measured mass-to-charge ratio (m/z) with the theoretical mass of this compound (C8H9N5, Molecular Weight: 175.19 g/mol ).[4][7] The expected [M+H]+ ion would be approximately 176.0878.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the chemical shifts, coupling constants, and integration values of the acquired spectra with the known structure of this compound or with spectra from a well-characterized, primary reference standard.
Visualizing Experimental Workflows and Biological Context
To ensure clarity in the analytical process and to understand the biological relevance of controlling this impurity, the following diagrams are provided.
Caption: Experimental workflow for assessing inter-batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (Z)-9-Propenyladenine ((Z)-Mutagenic Impurity of Tenofovir Disoproxil) [myskinrecipes.com]
- 3. dev.klivon.com [dev.klivon.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS 1446486-33-4 | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Tenofovir Impurity 2 (this compound) - CAS:1446486-33-4 - Topbatt Chemical Co., Ltd. [biosotop.com]
Benchmarking 9-Propenyladenine Detection Limits: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of potential genotoxic impurities (PGIs) is a critical aspect of drug safety assessment. 9-Propenyladenine, a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate, requires highly sensitive analytical methods for its monitoring in various biological matrices. This guide provides a comparative overview of the detection limits for this compound and structurally similar compounds across different analytical platforms and biological samples.
Comparison of Analytical Methods and Estimated Detection Limits
The choice of analytical technique is paramount in achieving the required sensitivity for PGI analysis. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely accessible technique, while Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification.
| Analytical Method | Matrix | Estimated Limit of Detection (LOD) | Estimated Limit of Quantification (LOQ) | Reference Compound(s) |
| HPLC-UV | Drug Substance | 0.01 - 0.03 µg/mL | 0.03 - 0.1 µg/mL | Tenofovir Maleate Impurity, Tenofovir Related Substances |
| Plasma | ~10 - 50 ng/mL | ~50 - 150 ng/mL | Glipizide, Antiretroviral drugs | |
| Urine | ~50 - 100 ng/mL | ~150 - 300 ng/mL | General estimate based on plasma levels and sample dilution | |
| LC-MS/MS | Drug Substance | ~0.1 - 1 ng/mL (ppb level) | ~0.5 - 3 ng/mL (ppb level) | Genotoxic Impurities in Ceritinib |
| Plasma | 0.1 - 10 ng/mL | 0.25 - 10 ng/mL | Tenofovir | |
| Urine | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | DNA Adducts (fmol/mL range) | |
| Tissue Homogenate | ~1 - 10 ng/g | ~5 - 30 ng/g | General estimate based on plasma concentrations and extraction efficiency |
Note: The LOD and LOQ values for this compound in biological matrices are estimations based on data from analogous compounds and the general performance of the analytical techniques. Actual detection limits will be method-dependent and require validation.
Experimental Protocols: A General Overview
The following sections outline generalized experimental protocols for the analysis of this compound in different matrices. These should be adapted and validated for specific laboratory conditions and instrumentation.
Sample Preparation
Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest.
-
Plasma:
-
Protein Precipitation (PPT): A simple and common method. Typically, three volumes of a cold organic solvent (e.g., acetonitrile or methanol) are added to one volume of plasma. After vortexing and centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and higher concentration factors compared to PPT. A variety of sorbents can be used, with polymeric reversed-phase cartridges being a common choice for compounds like this compound.
-
-
Urine:
-
Dilute-and-Shoot: For less sensitive methods, urine samples can be simply diluted with the mobile phase, centrifuged, and the supernatant injected directly.
-
Solid-Phase Extraction (SPE): Recommended for achieving lower detection limits. The protocol is similar to that for plasma, with potential adjustments to the wash and elution steps to account for the different matrix composition.
-
-
Tissue Homogenates:
-
Homogenization: Tissues are typically homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Extraction: A combination of protein precipitation and liquid-liquid extraction or solid-phase extraction is often employed to isolate the analyte from the complex tissue matrix.
-
Chromatographic and Mass Spectrometric Conditions
-
HPLC-UV:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection is typically performed at the maximum absorbance wavelength of this compound (around 260 nm).
-
-
LC-MS/MS:
-
Column and Mobile Phase: Similar to HPLC-UV, but often using UPLC (Ultra-High-Performance Liquid Chromatography) for better resolution and speed.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for adenine-containing compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined and optimized.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the analysis of this compound.
Conclusion
The detection of this compound at trace levels in complex biological matrices necessitates the use of highly sensitive and selective analytical techniques. While HPLC-UV can be employed for screening purposes, particularly in less complex matrices or at higher concentrations, LC-MS/MS is the gold standard for achieving the low parts-per-billion (ppb) or even parts-per-trillion (ppt) detection limits required for genotoxic impurity analysis. The successful implementation of these methods relies on robust and optimized sample preparation protocols tailored to the specific matrix. The data and workflows presented in this guide provide a foundational framework for researchers to develop and validate their own methods for the critical task of monitoring this compound.
Safety Operating Guide
Navigating the Safe Disposal of 9-Propenyladenine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 9-Propenyladenine, a compound often encountered as a mutagenic impurity in tenofovir disoproxil fumarate.[1][2] Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing environmental impact.
Chemical and Physical Properties of this compound
A clear understanding of a chemical's properties is fundamental to its safe handling and disposal. Below is a summary of the key data for this compound.
| Property | Value |
| Chemical Name | 9-(1-Propen-1-yl)-9H-purin-6-amine |
| Synonyms | 9-(1-Propenyl)-9H-purin-6-amine, Tenofovir Impurity B |
| CAS Number | 4121-40-8[3][4] |
| Molecular Formula | C₈H₉N₅[3][5] |
| Molecular Weight | 175.19 g/mol [3] |
| Appearance | Typically a white solid |
| Storage | Recommended at 2-8°C in a refrigerator[4][5][6] |
| Purity | Often >95% (HPLC)[7] |
| Key Hazard | Identified as a mutagenic impurity[1] |
Experimental Protocol for Proper Disposal
The following step-by-step protocol is a general guideline for the proper disposal of this compound, based on standard procedures for hazardous chemical waste.[8][9][10][11][12] Always consult your institution's specific Environmental Health & Safety (EH&S) guidelines and the manufacturer's Safety Data Sheet (SDS) before proceeding.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
- Conduct all handling and packaging of this compound waste within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Identification and Segregation:
- Due to its classification as a mutagenic impurity, this compound must be treated as hazardous waste.
- Do not mix this compound waste with non-hazardous laboratory trash.
- Segregate solid this compound waste from liquid chemical waste.
3. Packaging of Solid Waste:
- Primary Container: Place solid this compound waste in a clean, dry, and chemically compatible container. The original manufacturer's container is often a suitable option.[9] The container must have a secure, leak-proof screw-on cap.[9]
- Labeling: Affix a "Hazardous Waste" label to the primary container. The label must include:
- The full chemical name: "this compound"
- The concentration and quantity of the waste.
- The date the waste was first added to the container.
- The name of the principal investigator or laboratory contact.
- Secondary Containment: Place the labeled primary container in a larger, chemically resistant secondary container, such as a lab tray or bin, to contain any potential spills or leaks.[9]
4. Storage of Hazardous Waste:
- Store the contained hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
- Ensure the SAA is away from general traffic areas and sources of ignition or water.
- Keep the waste container closed at all times, except when adding waste.[9][10]
5. Disposal and Collection:
- Contact your institution's EH&S department to schedule a pickup for the hazardous waste.
- Do not dispose of this compound down the drain or in regular trash.[11]
- Follow all institutional procedures for waste manifest and handover to EH&S personnel.
6. Decontamination:
- Triple-rinse any empty containers that held this compound with a suitable solvent.[10]
- Collect the rinsate as hazardous liquid waste and dispose of it accordingly.
- After triple-rinsing, the container may be disposed of as regular trash, in accordance with institutional policy.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tenofovir Disoproxil Related Compound B (10 mg) ((E)-9-(Prop-1-enyl)-9H-purin-6-amine) | 4121-40-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | CAS 1446486-33-4 | LGC Standards [lgcstandards.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acs.org [acs.org]
- 12. pfw.edu [pfw.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
